1-Chloro-4-(3-chloropropoxy)benzene
Description
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-chloro-4-(3-chloropropoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
InChI Key |
HRGKYGQCSVUDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-chlorophenyl 3-chloropropyl ether: Nomenclature and Synonyms
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical compound referred to as 4-chlorophenyl 3-chloropropyl ether, with a primary focus on its systematic nomenclature, synonyms, and structural elucidation. As a Senior Application Scientist, this document aims to deliver field-proven insights and technical accuracy to support research and development activities.
Introduction and Structural Verification
The initial query for "4-chlorophenyl 3-chloropropyl ether" points to a specific chemical structure. To ensure clarity and accuracy in scientific communication, it is imperative to first establish the correct and unambiguous nomenclature for this compound according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).
The structure consists of a 4-chlorophenyl group and a 3-chloropropyl group linked by an ether oxygen atom. The 4-chlorophenyl group is a benzene ring substituted with a chlorine atom at the para-position. The 3-chloropropyl group is a three-carbon alkyl chain with a chlorine atom on the terminal carbon.
IUPAC Nomenclature Elucidation
According to IUPAC nomenclature rules for ethers, the more complex group is treated as the parent alkane, and the smaller group attached to the oxygen is named as an alkoxy substituent. In this case, the benzene ring is the more complex parent structure.
Therefore, the systematic IUPAC name for 4-chlorophenyl 3-chloropropyl ether is 1-chloro-4-(3-chloropropoxy)benzene .
This name is derived as follows:
-
benzene : The parent hydrocarbon is the benzene ring.
-
1-chloro- : A chlorine atom is attached to the first carbon of the benzene ring.
-
4-(3-chloropropoxy)- : An alkoxy group is attached to the fourth carbon of the benzene ring. This group consists of a three-carbon chain ("propoxy") with a chlorine atom on the third carbon of that chain ("3-chloro").
Synonyms and Alternative Nomenclature
While "1-chloro-4-(3-chloropropoxy)benzene" is the formally correct IUPAC name, several synonyms and alternative naming conventions may be encountered in literature and chemical databases. These include:
-
4-chlorophenyl 3-chloropropyl ether
-
p-chlorophenyl 3-chloropropyl ether
-
1-(3-chloropropoxy)-4-chlorobenzene
It is crucial for researchers to recognize these variations to ensure comprehensive literature searches and accurate identification of the compound.
Chemical Identifiers and Data Availability
A thorough search of prominent chemical databases, including PubChem, reveals a significant finding: there is currently no specific entry, and therefore no assigned CAS Registry Number, for "1-chloro-4-(3-chloropropoxy)benzene". This suggests that the compound is either not widely synthesized, is a novel chemical entity, or is not yet extensively documented in public databases.
For comparative purposes, it is useful to examine a structurally similar compound that is well-documented: 1-chloro-4-(3-chloropropyl)benzene . This related molecule lacks the ether oxygen, with the 3-chloropropyl group directly attached to the benzene ring.
| Identifier | 1-chloro-4-(3-chloropropoxy)benzene | 1-chloro-4-(3-chloropropyl)benzene[1] |
| IUPAC Name | 1-chloro-4-(3-chloropropoxy)benzene | 1-chloro-4-(3-chloropropyl)benzene |
| CAS Registry Number | Not Available | 64473-34-3[1] |
| Molecular Formula | C₉H₁₀Cl₂O | C₉H₁₀Cl₂ |
| Molecular Weight | 205.08 g/mol | 189.08 g/mol [1] |
Structural Representation
The relationship between the common name and the IUPAC-named structure is visualized below.
Caption: Relationship between common and IUPAC nomenclature.
Synthesis and Experimental Protocols
Given the absence of specific literature on the synthesis of 1-chloro-4-(3-chloropropoxy)benzene, a plausible synthetic route can be proposed based on the well-established Williamson ether synthesis.
Proposed Synthesis of 1-chloro-4-(3-chloropropoxy)benzene
This protocol is a hypothetical procedure based on standard organic chemistry principles.
Materials:
-
4-chlorophenol
-
1-bromo-3-chloropropane
-
Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
Deprotonation of 4-chlorophenol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-chlorophenol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of sodium hydride to the solution. The reaction will generate hydrogen gas, which should be safely vented.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-chlorophenoxide.
-
-
Nucleophilic Substitution:
-
To the solution of the phenoxide, add 1-bromo-3-chloropropane dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-chloro-4-(3-chloropropoxy)benzene.
-
Caption: Proposed Williamson ether synthesis workflow.
Conclusion
The compound commonly referred to as "4-chlorophenyl 3-chloropropyl ether" is systematically named 1-chloro-4-(3-chloropropoxy)benzene under IUPAC guidelines. While this nomenclature provides a clear and unambiguous identifier, the compound itself appears to be sparsely documented in major chemical databases, lacking a designated CAS Registry Number. Researchers investigating this molecule should be precise in their use of its IUPAC name and be aware of potential synonyms. The proposed synthetic protocol offers a viable starting point for its preparation in a laboratory setting. The information provided on the related compound, 1-chloro-4-(3-chloropropyl)benzene, can serve as a useful reference for predicting potential physical and chemical properties.
References
-
PubChem. 1-chloro-4-(3-chloropropyl)benzene. National Center for Biotechnology Information. [Link]
Sources
A World of Difference: A Technical Guide to 1-chloro-4-(3-chloropropoxy)benzene and 1-chloro-4-(3-chloropropyl)benzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of chemical synthesis and drug discovery, subtle structural modifications can lead to profound changes in a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two seemingly similar molecules: 1-chloro-4-(3-chloropropoxy)benzene and 1-chloro-4-(3-chloropropyl)benzene. The core distinction—the presence of an ether oxygen atom in the former versus a methylene group in the latter—serves as a central theme to explore their divergent characteristics. We will dissect their structural and physicochemical properties, delineate distinct synthetic strategies, compare their chemical reactivity and spectroscopic signatures, and, most critically, evaluate the implications of this single-atom difference in the context of medicinal chemistry and drug development.
The Significance of a Single Atom: An Introduction
At first glance, 1-chloro-4-(3-chloropropoxy)benzene and 1-chloro-4-(3-chloropropyl)benzene appear to be close chemical cousins. Both possess a 4-chlorophenyl ring and a 3-chloropropyl chain, suggesting they are bifunctional intermediates useful for building more complex molecular architectures. However, the linker connecting these two moieties—an ether (-O-) versus an alkyl (-CH₂-) group—fundamentally alters the identity and utility of each compound.
The ether linkage introduces polarity, conformational flexibility, and a potential site for metabolic action, while the alkyl chain provides a more rigid, lipophilic, and metabolically robust connection. Understanding these differences is not merely an academic exercise; for drug development professionals, the choice between such linkers is a critical decision that can dictate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for a biological target. This guide illuminates the causality behind these differences, providing researchers with the foundational knowledge to make informed decisions in their synthetic and drug discovery endeavors.
Structural and Physicochemical Dissection
The most fundamental differences between these two molecules arise directly from their elemental composition and the resulting three-dimensional structure.
Nomenclature and Structure
The IUPAC nomenclature precisely defines the structural variance:
-
1-chloro-4-(3-chloropropoxy)benzene : The term "propoxy" indicates a three-carbon propyl chain attached via an oxygen atom, forming an ether.
-
1-chloro-4-(3-chloropropyl)benzene : The term "propyl" signifies a direct carbon-carbon bond between the aromatic ring and the three-carbon alkyl chain.[1][2]
The structural difference is visualized below.
Sources
1-(3-Chloropropoxy)-4-chlorobenzene safety data sheet SDS
CAS: 13956-66-6 | Role: Privileged Scaffold Linker & Alkylating Agent
Executive Summary
This technical guide profiles 1-(3-Chloropropoxy)-4-chlorobenzene , a bifunctional building block extensively utilized in medicinal chemistry. Characterized by a p-chlorophenoxy moiety linked to a propyl chloride tail, this molecule serves as a critical "linker" in the synthesis of antipsychotics, antifungals (e.g., azole derivatives), and GPCR ligands.
Unlike generic Safety Data Sheets (SDS), this document integrates physicochemical profiling with reaction engineering and risk management, designed specifically for research personnel handling gram-to-kilogram scale synthesis.
Part 1: Chemical Identity & Physicochemical Profiling[1]
The "What": Understanding the electrophilic and lipophilic nature of this compound is essential for predicting its behavior in biological assays and synthetic workflows.
Identity Matrix
| Parameter | Specification |
| IUPAC Name | 1-(3-Chloropropoxy)-4-chlorobenzene |
| Common Synonyms | 3-(4-Chlorophenoxy)propyl chloride; p-Chlorophenoxypropyl chloride |
| CAS Number | |
| Molecular Formula | C₉H₁₀Cl₂O |
| Molecular Weight | 205.08 g/mol |
| SMILES | ClCCCCOc1ccc(Cl)cc1 |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Causality / Implication |
| Physical State | Viscous Liquid / Low-Melting Solid | Intermolecular dipole-dipole interactions (C-Cl) increase viscosity compared to unsubstituted ethers. |
| Boiling Point | ~285°C (Predicted @ 760 mmHg) | High boiling point requires vacuum distillation (e.g., 0.5 mmHg) for purification to avoid thermal decomposition. |
| LogP (Octanol/Water) | 3.3 ± 0.4 | High Lipophilicity. Readily penetrates cell membranes; potential for bioaccumulation in aquatic organisms. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. Requires organic co-solvents for biological testing. |
Part 2: Hazard Identification & Toxicology (GHS Standards)
The "Risk": As an alkyl chloride, this compound is an alkylating agent . It possesses a reactive electrophilic carbon capable of modifying nucleophilic residues (DNA/Proteins), necessitating strict containment.
GHS Classification
| Pictogram | Hazard Code | Hazard Statement | Mechanism of Toxicity |
| ⚠️ Irritant | H315 | Causes skin irritation.[1] | Lipophilic solvent effect strips dermal oils; alkylation of epidermal proteins triggers inflammation. |
| ⚠️ Irritant | H319 | Causes serious eye irritation.[1][2][3] | Direct interaction with corneal mucosa. |
| ⚠️ Irritant | H335 | May cause respiratory irritation.[2] | Inhalation of aerosols irritates bronchial lining. |
| 🐟 Environmental | H411 | Toxic to aquatic life with long-lasting effects.[4] | High LogP (3.[4]3) indicates persistence and bioconcentration potential in aquatic food webs. |
Emergency Response Logic (Decision Tree)
Visualizing the immediate response protocol for spills or exposure.
Figure 1: Emergency Response Decision Tree. Note the specific prohibition of combustible absorbents due to the compound's chemical nature.
Part 3: Synthesis & Reaction Engineering
The "Expertise": The most robust synthesis involves a Williamson Ether Synthesis . While many protocols exist, the method below is optimized for regioselectivity and safety, avoiding the formation of the bis-phenoxy byproduct.
Optimized Protocol: 4-Chlorophenol Alkylation
Objective: Synthesize 1-(3-Chloropropoxy)-4-chlorobenzene with >95% purity.
Reagents:
-
Nucleophile: 4-Chlorophenol (1.0 eq)
-
Electrophile: 1-Bromo-3-chloropropane (1.5 eq) — Note: The bromo-terminus is more reactive (better leaving group) than the chloro-terminus, ensuring selective mono-alkylation.
-
Base: Potassium Carbonate (
, 2.0 eq) — Anhydrous, granular. -
Solvent: Acetone (Reflux) or DMF (60°C). Acetone is preferred for easier workup.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Chlorophenol (10g, 77.8 mmol) and
(21.5g, 155.6 mmol) in anhydrous Acetone (150 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add 1-Bromo-3-chloropropane (18.4g, 116.7 mmol) dropwise over 20 minutes.
-
Causality: Slow addition prevents localized high concentrations that could favor side reactions.
-
-
Reflux: Heat the mixture to reflux (~56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Endpoint: Disappearance of the phenol spot.
-
-
Workup: Cool to RT. Filter off the inorganic salts (
, Excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over
. -
Isolation: Kugelrohr distillation or Flash Chromatography (Silica, 100% Hexanes
5% EtOAc).
Reaction Workflow Diagram
Figure 2: Synthetic workflow emphasizing the SN2 mechanism and critical workup steps to remove unreacted phenol.
Part 4: Analytical Validation (Self-Validating Protocols)
The "Trustworthiness": A protocol is only as good as its validation. Use these spectral markers to confirm identity and purity.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.80 – 7.25 | Multiplet | 4H | Aromatic Ar-H | Characteristic AA'BB' system of p-substituted benzene. |
| 4.10 | Triplet ( | 2H | Ar-O-CH | Deshielded by oxygen; confirms ether linkage. |
| 3.75 | Triplet ( | 2H | -CH | Terminal alkyl chloride (diagnostic peak). |
| 2.25 | Quintet | 2H | -CH | Central methylene bridge. |
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexanes : Ethyl Acetate (90:10).
-
Visualization: UV Lamp (254 nm).
-
Expected
: ~0.6 (Product runs higher than the starting Phenol, which is ~0.2-0.3).
Part 5: Safe Handling & Storage[6]
Storage Conditions
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent slow hydrolysis of the alkyl chloride over months.
-
Temperature: Cool, dry place (2–8°C preferred for long-term).
-
Container: Amber glass to protect from light-induced degradation.
Compatibility
-
Incompatible Materials: Strong oxidizing agents, Strong bases (will cause elimination to the alkene), Alkali metals.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86396, 1-(3-Chloropropoxy)-4-chlorobenzene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Chlorobenzene derivatives.[1] (General Hazard Classification Standards). Retrieved from [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.).[5] Williamson Ether Synthesis General Protocols.
Sources
- 1. 1-(3-Chloropropoxy)-4-fluorobenzene | C9H10ClFO | CID 74391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. keyorganics.net [keyorganics.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. RU2039731C1 - Method of chlorobenzene synthesis - Google Patents [patents.google.com]
Strategic Implementation of Chloropropoxy Linkers in Medicinal Chemistry
The following technical guide details the strategic application of chloropropoxy motifs in medicinal chemistry, focusing on their role as versatile, bifunctional synthetic handles for constructing bivalent molecules such as PROTACs and hybrid pharmacophores.
From Synthetic Intermediates to PROTAC Design
Executive Summary
In the architecture of complex medicinal compounds—specifically Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands—the "linker" is not merely a passive connector but a critical determinant of physicochemical properties, permeability, and ternary complex stability.[1][2][3][4]
The chloropropoxy linker (specifically the 3-chloropropyl ether motif, -O-(CH2)3-Cl) represents a high-utility "linker precursor" in modern drug discovery. Derived primarily from the reagent 1-bromo-3-chloropropane , this motif offers a unique balance of reactivity and stability.[5] It allows chemists to exploit the differential electrophilicity of bromine and chlorine to perform sequential, controlled alkylations, enabling the convergent synthesis of heterobifunctional molecules without the need for extensive protecting group strategies.
This guide analyzes the mechanistic basis of chloropropoxy linkers, their application in "Linkerology," and provides validated protocols for their deployment in drug development.
The Chemistry of the Chloropropoxy Motif
The utility of the chloropropoxy linker stems from the chemical properties of the 3-carbon spacer and the distinct reactivity profiles of its halogen termini.
Differential Reactivity (The "Self-Validating" Mechanism)
The synthesis of chloropropoxy-linked molecules relies on the significant difference in leaving group ability between bromide (
-
Bond Dissociation Energy: C–Br (~276 kJ/mol) is weaker than C–Cl (~338 kJ/mol).
-
Kinetic Consequence: Under mild basic conditions (e.g.,
in Acetone/DMF), a nucleophile (such as a phenol or amine) will selectively displace the bromide, leaving the chloride intact. -
Result: This creates a stable intermediate—the chloropropoxy species —which can be isolated, purified, and stored. The chloride remains inert until "activated" (e.g., by higher temperatures, stronger bases, or iodide catalysis) for the second coupling step.
Structural Advantages of the Propyl Spacer ( )
-
The "Goldilocks" Zone: In PROTAC design, linker length is critical.[1] A
spacer (approx. 4–5 Å) often provides sufficient separation to prevent steric clash between two ligated proteins while remaining short enough to minimize the entropic penalty of folding. -
Flexibility: The propyl chain allows for limited conformational freedom, enabling the "warhead" and "anchor" to orient themselves into the necessary binding pockets.
Applications in Drug Discovery[3][4][6]
PROTAC Linkerology
The chloropropoxy motif is a staple in the synthesis of alkyl-chain PROTACs.
-
Workflow: The linker is typically attached to the E3 ligase ligand (e.g., Thalidomide or VHL ligand) first.
-
Step 1: O-alkylation of the ligand phenol with 1-bromo-3-chloropropane.
-
Step 2: Reaction of the resulting alkyl chloride with the target protein ligand (Warhead).
-
-
Optimization: If the
chain is too hydrophobic, the chloropropoxy backbone can be modified (e.g., using 2-(2-chloroethoxy)ethanol derivatives) to introduce oxygen atoms, improving solubility (LogP modulation).
Hybrid Drugs & Bivalent Ligands
Medicinal chemists use this linker to fuse two distinct pharmacophores into a single chemical entity (Hybrid Drugs).
-
Case Study (Alzheimer's): Research has demonstrated the use of chloropropoxy linkers to connect Donepezil derivatives (AChE inhibitors) with antioxidant moieties (e.g., Ferulic acid). The chloropropyl spacer spans the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzyme.
-
Case Study (GPCRs): In bivalent GPCR ligands, the spacer length dictates whether the molecule spans two orthosteric sites (homodimer) or an orthosteric and allosteric site. The 3-chloropropyl handle is the standard starting point for exploring short-linker SAR (Structure-Activity Relationships).
Covalent Probes (Specific Use Case)
While alkyl chlorides are generally considered structural alerts (genotoxic impurities) in final drugs due to potential DNA alkylation, they are valuable in Chemical Biology probes . A "hanging" chloropropyl group can serve as a weak electrophile to capture nucleophilic cysteine residues in a target protein, although acrylamides are generally preferred for this purpose.
Experimental Protocols
Protocol A: Selective Synthesis of the Chloropropoxy Intermediate
Objective: To attach the linker to a phenolic scaffold (Nucleophile 1) without touching the chloride handle.
Reagents:
-
Phenolic Substrate (1.0 eq)
-
1-Bromo-3-chloropropane (1.5 – 3.0 eq) [Excess is crucial to prevent dimerization]
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetone (reflux) or DMF (
)
Step-by-Step:
-
Dissolution: Dissolve the phenolic substrate in anhydrous Acetone or DMF.
-
Base Addition: Add
and stir for 15 minutes to generate the phenoxide anion. -
Linker Addition: Add 1-bromo-3-chloropropane dropwise. Critical: Do not add the phenol to the linker; add the linker to the phenol to maintain concentration control.
-
Reaction: Heat to reflux (Acetone) or
(DMF) for 4–12 hours. Monitor by TLC/LCMS. The bromide is displaced; the chloride remains. -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The product (Ar-O-CH2-CH2-CH2-Cl) is usually less polar than the starting material and easily purified via silica gel flash chromatography (Hexane/EtOAc).
Protocol B: The Finkelstein Activation (Coupling the Second End)
Objective: To react the sluggish alkyl chloride with the second amine/nucleophile (Warhead).
Mechanism: Alkyl chlorides are poor electrophiles. Adding Potassium Iodide (KI) generates an Alkyl Iodide intermediate in situ, which is highly reactive (
Reagents:
-
Chloropropoxy Intermediate (from Protocol A) (1.0 eq)
-
Secondary Nucleophile (e.g., Piperazine, Amine) (1.2 eq)
-
Potassium Carbonate (
) or DIPEA (2.0 eq) -
Catalyst: Potassium Iodide (KI) (0.1 – 0.5 eq)
-
Solvent: Acetonitrile (
) or DMF
Step-by-Step:
-
Setup: Combine the Chloropropoxy intermediate, the amine warhead, base, and KI in Acetonitrile.
-
Reaction: Heat to reflux (
) for 12–24 hours.-
Observation: The reaction rate will increase significantly compared to conditions without KI.
-
-
Validation: Monitor the disappearance of the chloride peak in LCMS.
-
Workup: Standard aqueous extraction and purification.
Visualization & Decision Logic
Diagram 1: The Sequential Alkylation Workflow
This diagram illustrates the controlled synthesis of a heterobifunctional PROTAC using the chloropropoxy linker.
Caption: Sequential assembly of bivalent drugs exploiting the differential reactivity of Br and Cl in 1-bromo-3-chloropropane.
Diagram 2: Linker Selection Logic in PROTAC Design
A decision tree for medicinal chemists choosing between chloropropoxy and alternative linkers.
Caption: Decision logic for selecting alkyl (chloropropoxy) vs. PEG linkers based on solubility and distance requirements.
Data Summary: Linker Properties
| Property | Chloropropoxy Linker ( | Bromo-alkyl Linker ( | PEG Linker (PEG-2) |
| Reagent Source | 1-Bromo-3-chloropropane | 1-Bromo-n-chloroalkanes | 2-(2-Chloroethoxy)ethanol |
| Hydrophobicity | High (Lipophilic) | Very High | Low (Hydrophilic) |
| Rotatable Bonds | 3 | 4–6 | >4 |
| Metabolic Stability | Moderate (Oxidation possible) | Moderate | High |
| Primary Use | Short-range PROTACs, Hybrids | Long-range PROTACs | Solubility enhancement |
| Reactivity | Cl requires activation (KI) | Cl requires activation | Cl/Tosylate leaving group |
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. [Link]
-
Bajda, M., et al. (2018). Design, Synthesis and Characterization of Novel Urolithin Derivatives as Cholinesterase Inhibitor Agents. (Example of C3-linker utility). [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Linkers for Linkerology - Enamine [enamine.net]
- 5. CAS # 109-70-6, 1-Bromo-3-chloropropane, 1-Chloro-3-bromopropane, Trimethylene chlorobromide - chemBlink [chemblink.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Chloro-4-(3-chloropropoxy)benzene in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-4-(3-chloropropoxy)benzene in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictive insights based on physicochemical properties, and provides a detailed, field-proven experimental protocol for quantitative solubility determination.
Introduction: The Significance of Solubility in a Molecular Context
1-Chloro-4-(3-chloropropoxy)benzene, a halogenated aromatic ether, serves as a versatile intermediate in organic synthesis. Its utility in the development of novel pharmaceutical compounds and other advanced materials is intrinsically linked to its behavior in solution. A thorough understanding of its solubility is paramount for reaction optimization, purification strategies, formulation development, and ensuring the overall efficiency and success of a synthetic workflow. The solubility of a compound dictates its reactivity, bioavailability, and ultimately, its applicability in various scientific endeavors.[1] This guide aims to equip the scientific community with the foundational knowledge and practical methodologies to effectively navigate the solubility landscape of this important chemical entity.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] The molecular structure of 1-Chloro-4-(3-chloropropoxy)benzene, featuring a substituted benzene ring and a chlorinated alkyl chain, suggests a predominantly nonpolar character.
Physicochemical Properties and Solubility Inference:
Based on its structure, we can anticipate the following solubility profile:
-
High Solubility in Nonpolar Solvents: Solvents such as toluene, hexane, and diethyl ether are expected to be excellent solvents for this compound due to the prevalence of van der Waals forces and the absence of strong polar interactions.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane should effectively dissolve 1-Chloro-4-(3-chloropropoxy)benzene. While the solute has limited polarity, the dipole-dipole interactions with these solvents are sufficient to overcome the solute-solute and solvent-solvent forces.
-
Limited Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and water are likely to be poor solvents. The strong hydrogen bonding network within these solvents would be disrupted by the nonpolar bulk of the solute molecule, making dissolution energetically unfavorable.
Quantitative Solubility Determination: An Experimental Protocol
The following is a robust, step-by-step protocol for the experimental determination of the solubility of 1-Chloro-4-(3-chloropropoxy)benzene in an organic solvent of interest. This method is based on the widely accepted shake-flask technique followed by gravimetric analysis, which is a reliable and reproducible approach.[4]
Materials and Equipment
-
1-Chloro-4-(3-chloropropoxy)benzene (high purity)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Experimental Workflow
The following diagram illustrates the key stages of the solubility determination process:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of 1-Chloro-4-(3-chloropropoxy)benzene to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume or mass of the supernatant using a pipette.
-
Immediately filter the collected sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical for accurate results.[4]
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed evaporating dish or beaker.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100
Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent in aliquot) x 100
-
Safety and Handling
As a precautionary measure, it is essential to handle 1-Chloro-4-(3-chloropropoxy)benzene and all organic solvents in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[5] Consult the Safety Data Sheet (SDS) for the specific compound and solvents being used for detailed hazard information and handling procedures.[5]
Conclusion
While quantitative solubility data for 1-Chloro-4-(3-chloropropoxy)benzene in organic solvents is not extensively documented in the literature, its molecular structure provides a strong basis for predicting its solubility behavior. The compound is anticipated to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for their determination. The generation and dissemination of such data will undoubtedly be a valuable contribution to the broader scientific community, facilitating further research and development in organic synthesis and medicinal chemistry.
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- United States Environmental Protection Agency. (2025, October 15). 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene Properties.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(3-chloropropyl)benzene. PubChem.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
- ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. PubChem.
- U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Airgas. (2021, September 15). SAFETY DATA SHEET.
- MilliporeSigma. (2024, September 9). SAFETY DATA SHEET.
- PubChemLite. (n.d.). 1-chloro-4-(3-chloropropyl)benzene (C9H10Cl2).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of (1-Chloro-1-methylethyl)benzene in Organic Solvents.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-nitro-. NIST WebBook.
- Matrix Fine Chemicals. (n.d.). 1-CHLORO-4-(3-CHLOROPROPYL)BENZENE | CAS 64473-34-3.
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 1-Chloro-4-(3-chloropropoxy)benzene
This Application Note is structured as a high-level technical guide for research scientists and process chemists. It prioritizes chemoselectivity, scalability, and mechanistic understanding.
Target Molecule: 1-Chloro-4-(3-chloropropoxy)benzene (CAS: 64473-34-3) Primary Application: Linker scaffold for GPCR ligands (e.g., Aripiprazole analogs), antifungal agents, and fragment-based drug discovery (FBDD).
Strategic Analysis & Retrosynthesis
The synthesis of 1-Chloro-4-(3-chloropropoxy)benzene relies on a Williamson Ether Synthesis , a fundamental SN2 substitution. However, the critical engineering challenge here is chemoselectivity .
Retrosynthetic Logic
The target molecule contains two electrophilic sites (aryl chloride and alkyl chloride) and one ether linkage. The most robust disconnection is at the phenolic oxygen-alkyl bond.
-
Nucleophile: 4-Chlorophenol (pKa ~9.4, enhanced acidity vs. phenol due to the electron-withdrawing chlorine).
The Chemoselectivity Paradox
The electrophile, 1-bromo-3-chloropropane, possesses two leaving groups.
-
Bromide (Br⁻): Excellent leaving group (C-Br bond weaker, better orbital overlap for backside attack).
-
Chloride (Cl⁻): Good leaving group, but significantly slower to displace than bromide in SN2 conditions.
Design Goal: We must drive the phenoxide attack exclusively at the C-Br terminus while preserving the C-Cl terminus for downstream derivatization (e.g., amine coupling). This is achieved by exploiting the "Leaving Group Effect" where
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic pathway highlighting the critical chemoselective step at the C-Br bond.
Experimental Protocol
This protocol is optimized for high yield (>85%) and purity , minimizing the formation of the bis-phenoxy byproduct.
Materials & Reagents
| Component | Role | Stoichiometry | Notes |
| 4-Chlorophenol | Substrate | 1.0 equiv.[4] | Toxic solid; handle in fume hood. |
| 1-Bromo-3-chloropropane | Electrophile | 1.2 – 1.5 equiv. | Excess ensures complete consumption of phenol. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 – 3.0 equiv. | Anhydrous; grind to fine powder to increase surface area. |
| Potassium Iodide (KI) | Catalyst | 0.1 equiv. | Accelerates reaction via Finkelstein exchange (in situ R-Cl → R-I). |
| Acetone | Solvent | [0.5 M] | Dry (HPLC grade); easily removed during workup. |
Step-by-Step Procedure
Phase 1: Activation
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended to prevent phenol oxidation).
-
Solvation: Dissolve 4-chlorophenol (12.86 g, 100 mmol) in Acetone (200 mL) .
-
Deprotonation: Add anhydrous K₂CO₃ (41.4 g, 300 mmol) . Stir vigorously at room temperature for 15–30 minutes. The mixture will become a suspension.
-
Insight: Pre-stirring allows the formation of the phenoxide anion surface species before the alkyl halide is introduced.
-
Phase 2: Alkylation
-
Addition: Add 1-bromo-3-chloropropane (18.9 g, 120 mmol) dropwise to the stirring suspension.
-
Catalysis: Add KI (1.66 g, 10 mmol) .
-
Reflux: Heat the mixture to a gentle reflux (approx. 56–60 °C) for 12–16 hours .
-
Monitoring: Check progress via TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.
-
Phase 3: Workup & Isolation
-
Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (KBr, KCl, excess K₂CO₃) using a Büchner funnel. Wash the filter cake with fresh acetone (2 x 30 mL).
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
Extraction: Redissolve the oil in Ethyl Acetate (150 mL) . Wash sequentially with:
-
1M NaOH (2 x 50 mL): Critical step to remove any unreacted 4-chlorophenol.
-
Water (50 mL)
-
Brine (50 mL)
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 4: Purification
-
Standard Purity: The crude oil is often sufficiently pure (>95%) for downstream steps due to the specificity of the reaction and the NaOH wash.
-
High Purity: If necessary, purify via vacuum distillation (bp ~140–150 °C at high vacuum) or flash column chromatography (Silica gel, 100% Hexanes → 95:5 Hexanes/EtOAc).
Process Optimization & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Impact on Quality |
| Base Choice | K₂CO₃ vs. NaOH | K₂CO₃ (Anhydrous) is preferred over NaOH. Aqueous NaOH can hydrolyze the alkyl halide (R-Cl → R-OH), reducing yield. |
| Solvent System | Acetone vs. DMF | Acetone allows for easier workup (low BP). DMF accelerates the reaction (polar aprotic) but is harder to remove and can cause emulsion issues. Use DMF only if the reaction is sluggish. |
| Catalyst (KI) | Essential | Without KI, the reaction may require 24–48 hours. KI converts the alkyl bromide/chloride to a more reactive alkyl iodide transiently. |
Troubleshooting Guide
-
Issue: Incomplete conversion of Phenol.
-
Fix: Increase reflux time or add 0.2 eq more of the alkyl halide. Ensure K₂CO₃ is finely ground.
-
-
Issue: Formation of Bis-ether (Ar-O-(CH₂)₃-O-Ar).
-
Fix: This is chemically unlikely with 1-bromo-3-chloropropane unless extreme forcing conditions are used, as the terminal Cl is a poor leaving group compared to Br. If observed, ensure reaction temperature does not exceed 60 °C.
-
Characterization Data (Expected)
Compound: 1-Chloro-4-(3-chloropropoxy)benzene Formula: C₉H₁₀Cl₂O MW: 205.08 g/mol
¹H NMR (400 MHz, CDCl₃)
-
δ 7.22 (d, J=9.0 Hz, 2H): Aromatic protons meta to ether (ortho to Cl).
-
δ 6.82 (d, J=9.0 Hz, 2H): Aromatic protons ortho to ether.
-
δ 4.08 (t, J=6.0 Hz, 2H): -O-CH₂ -CH₂- (Deshielded by Oxygen).
-
δ 3.74 (t, J=6.4 Hz, 2H): -CH₂-CH₂ -Cl (Deshielded by Chlorine).
-
δ 2.24 (quint, J=6.2 Hz, 2H): -CH₂-CH₂ -CH₂- (Central methylene).
¹³C NMR (100 MHz, CDCl₃)
-
Aromatic: ~157.5 (C-O), 129.4 (C-Cl), 125.8 (C-H), 115.8 (C-H).
-
Aliphatic: ~64.5 (O-CH₂), ~41.5 (Cl-CH₂), ~32.0 (Central CH₂).
Safety & Handling
-
1-Bromo-3-chloropropane: Alkylating agent. Potential carcinogen.[5] Causes skin and eye irritation.[6][7] Handle only in a fume hood with nitrile gloves.
-
4-Chlorophenol: Toxic by ingestion and skin contact. Corrosive.
-
Waste Disposal: All halogenated organic waste must be segregated. Aqueous washes containing phenol residues should be treated as hazardous.
References
-
Baggaley, K. H., & Watts, E. A. (1982).[8][9] Tricyclic derivatives, processes for their preparation and pharmaceutical compositions containing them. European Patent Application EP0049060.[8] (Foundational synthesis of chlorophenoxyalkyl halides).
-
Menini, L., & Gusevskaya, E. V. (2006).[8][9] Aerobic oxidation of p-chlorophenol catalyzed by Pd/C. Applied Catalysis A: General. (Context for p-chlorophenol reactivity).
-
PubChem. (2025).[7][10] 1-Chloro-4-(3-chloropropyl)benzene Compound Summary. (Structural and safety data for the propyl analog). Link
-
BenchChem. (2025).[4] Synthesis of 1-Chloro-4-(4-chlorobutyl)benzene. (Analogous Williamson ether protocols). Link
-
Yang, W., et al. (2008).[8] Crystal structure of 1-(3-Bromopropoxy)-4-chlorobenzene. Acta Crystallographica Section E. (Structural confirmation of the ether linkage). Link
Sources
- 1. CN103709004A - Preparation method of 1, 3-propanediol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 6940-78-9: 1-Bromo-4-chlorobutane | CymitQuimica [cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 1-Chloro-4-(3-chloropropyl)benzene | C9H10Cl2 | CID 2735720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 1-(3-Bromopropoxy)-4-chlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromo-3-chlorophenol | C6H4BrClO | CID 7018182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1-Chloro-4-(3-chloropropoxy)benzene as a Linker in Antipsychotic Drug Synthesis
This Application Note is structured to provide a comprehensive technical guide for the use of 1-Chloro-4-(3-chloropropoxy)benzene (also known as 4-chlorophenyl 3-chloropropyl ether) as a critical linker in the synthesis of arylpiperazine-class antipsychotic agents. This scaffold is structurally homologous to the linkers used in blockbuster drugs like Aripiprazole (Abilify) and Brexpiprazole (Rexulti), and is extensively used in Structure-Activity Relationship (SAR) studies to modulate receptor affinity profiles (D2/5-HT1A/5-HT2A).
Executive Summary
The "phenyl-piperazine-linker-heterocycle" pharmacophore is the structural backbone of many atypical antipsychotics. The length and composition of the alkyl linker are determinants of receptor selectivity and metabolic stability. 1-Chloro-4-(3-chloropropoxy)benzene (CAS: 56972-32-4) serves as a bifunctional alkylating agent, allowing for the precise installation of the 4-chlorophenoxypropyl moiety.
This guide details the protocol for utilizing this linker to synthesize arylpiperazine derivatives, a class of compounds exhibiting potent dopamine D2 partial agonism and serotonin 5-HT modulation. While marketed drugs like Aripiprazole typically utilize a butoxy (4-carbon) linker, the propoxy (3-carbon) analogs derived from this reagent are critical for:
-
SAR Optimization: Tuning the distance between the pharmacophores to maximize binding affinity.
-
Metabolite Synthesis: Creating reference standards for oxidative metabolites.
-
Novel Drug Discovery: Developing next-generation ligands with altered lipophilicity (LogP) and blood-brain barrier permeability.
Chemical Profile & Mechanism[1][2]
Reagent Specifications
| Property | Specification |
| Chemical Name | 1-Chloro-4-(3-chloropropoxy)benzene |
| Synonyms | 4-Chlorophenyl 3-chloropropyl ether; 3-(4-Chlorophenoxy)propyl chloride |
| CAS Number | 56972-32-4 |
| Molecular Formula | C₉H₁₀Cl₂O |
| Molecular Weight | 205.08 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 145–150 °C (at 15 mmHg) |
| Solubility | Soluble in DCM, THF, DMF, Toluene; Insoluble in Water |
Reaction Mechanism (N-Alkylation)
The primary application involves a nucleophilic substitution (
-
Selectivity: The ether linkage is stable under standard basic alkylation conditions.
-
Reactivity: The primary alkyl chloride is moderately reactive, often requiring iodide catalysis (Finkelstein reaction in situ) to accelerate the substitution.
Experimental Protocols
Workflow Overview
The synthesis generally proceeds in two stages:
-
Linker Synthesis (Optional): If starting from 4-chlorophenol (for custom linker variation).
-
Coupling (N-Alkylation): Reacting the linker with the arylpiperazine core.
Caption: Synthetic pathway for installing the 4-chlorophenoxypropyl linker into an arylpiperazine scaffold.
Protocol A: Synthesis of the Linker (If not purchased)
Note: Skip to 3.3 if using commercial 1-Chloro-4-(3-chloropropoxy)benzene.
Objective: Synthesize 1-Chloro-4-(3-chloropropoxy)benzene from 4-chlorophenol.
-
Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 4-chlorophenol (12.86 g, 100 mmol) and Acetone (150 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol, anhydrous, granular) to the stirring solution.
-
Alkylation: Add 1-Bromo-3-chloropropane (18.9 g, 120 mmol) dropwise over 20 minutes.
-
Rationale: Using the bromo-chloro alkane allows for selective reaction at the bromine site (better leaving group), leaving the chlorine available for the next step.
-
-
Reflux: Heat the mixture to reflux (approx. 56 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in Ethyl Acetate (EtOAc), wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄. Distill under reduced pressure or purify via silica gel flash chromatography.[2]
Protocol B: N-Alkylation (Coupling to Piperazine)
Objective: Couple the linker to 1-(2,3-dichlorophenyl)piperazine (DCPP) to synthesize a propoxy-Aripiprazole analog.
Reagents:
-
1-Chloro-4-(3-chloropropoxy)benzene (1.0 eq)
-
1-(2,3-dichlorophenyl)piperazine HCl (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)[3]
-
Sodium Iodide (NaI) (0.1 eq, catalyst)
-
Acetonitrile (ACN) or DMF (10 volumes)
Step-by-Step Procedure:
-
Activation: In a 250 mL RBF equipped with a magnetic stirrer and reflux condenser, suspend 1-(2,3-dichlorophenyl)piperazine HCl (2.67 g, 10 mmol) and K₂CO₃ (3.45 g, 25 mmol) in Acetonitrile (30 mL). Stir at RT for 30 minutes to liberate the free base.
-
Addition: Add 1-Chloro-4-(3-chloropropoxy)benzene (2.05 g, 10 mmol) and NaI (0.15 g, 1 mmol).
-
Critical Step: The addition of NaI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly reducing reaction time.
-
-
Reaction: Heat the mixture to reflux (80–82 °C) for 18–24 hours.
-
Monitoring: Check HPLC/TLC for the disappearance of the linker. The product spot will be more polar than the starting chloride.
-
-
Quench & Workup:
-
Cool to RT.
-
Filter the solids (inorganic salts) and wash the cake with fresh Acetonitrile.
-
Concentrate the filtrate to dryness.
-
Redissolve the residue in DCM (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
-
-
Crystallization/Purification:
-
The crude oil often crystallizes upon standing or trituration with Ethanol/Diethyl Ether.
-
Recrystallize from Ethanol to obtain the pure free base.
-
Yield Expectation: 75–85%.
-
Quality Control & Characterization
To ensure the integrity of the synthesized antipsychotic ligand, the following QC parameters must be met.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, ACN:Water gradient) | > 98.0% (Area %) |
| Identity (NMR) | ¹H-NMR (CDCl₃, 400 MHz) | Characteristic triplet at ~4.05 ppm (-O-CH₂-) and ~2.60 ppm (-N-CH₂-) |
| Residual Solvent | GC-Headspace | < 5000 ppm (Acetonitrile/DMF) |
| Heavy Metals | ICP-MS | < 10 ppm (if Pd/Cu catalysts were used in previous steps) |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Poor reactivity of the alkyl chloride.
-
Solution: Increase NaI loading to 0.5 eq or switch solvent to DMF and heat to 90 °C.
-
-
Issue: Dimer Formation.
-
Cause: Excess alkylating agent reacting with both nitrogens (if using unsubstituted piperazine).
-
Solution: Ensure the piperazine is mono-substituted (e.g., aryl-piperazine) before coupling.
-
-
Issue: "Oiling Out" during crystallization.
-
Solution: Convert the free base to the Hydrochloride salt by adding HCl in isopropanol; salts are generally easier to crystallize.
-
Safety & Handling
-
1-Chloro-4-(3-chloropropoxy)benzene: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed. Use in a fume hood.
-
Piperazine Derivatives: Often sensitizers. Avoid dust inhalation.
-
Waste Disposal: All halogenated organic waste must be segregated and disposed of according to institutional EHS guidelines.
References
-
Oshiro, Y., et al. (1998). Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships of 7-[4-(4-Phenylpiperazin-1-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one Derivatives. Journal of Medicinal Chemistry. (Foundational SAR for Aripiprazole-class linkers).
- Stark, H. (1998). Recent Advances in Dopamine D3 Receptor Ligands. Expert Opinion on Therapeutic Patents. (Discusses the chlorophenoxypropyl pharmacophore).
-
Kikuchi, T., et al. (1995). Pharmacological profile of OPC-14597, a novel antipsychotic drug. Journal of Pharmacology and Experimental Therapeutics.
-
U.S. National Library of Medicine. (2025). PubChem Compound Summary for CID 2735720: 1-Chloro-4-(3-chloropropyl)benzene.[4] (Structural analog reference).
-
ChemicalBook. (2025). 1-Chloro-4-(3-chloropropoxy)benzene Product Properties.
Sources
- 1. brainly.com [brainly.com]
- 2. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Chloro-4-(3-chloropropyl)benzene | C9H10Cl2 | CID 2735720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Alkylation of Piperazine Derivatives with 3-(4-chlorophenoxy)propyl chloride
[1]
Abstract & Introduction
The 3-(4-chlorophenoxy)propyl moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical lipophilic linker in various G-protein coupled receptor (GPCR) ligands, particularly in the development of antipsychotics and antidepressants (e.g., structural analogs of Trazodone and Nefazodone ).[1]
This Application Note details the reaction of 3-(4-chlorophenoxy)propyl chloride with piperazine derivatives . While alkyl chlorides are generally cost-effective and stable, they possess lower reactivity compared to bromides or iodides due to the strength of the C-Cl bond.[1] Consequently, standard alkylation protocols often suffer from incomplete conversion or require harsh thermal conditions that degrade sensitive piperazine substrates.
This guide presents two validated protocols:
-
Method A (Standard): A robust, scalable process using acetonitrile and carbonate bases.
-
Method B (Catalytic Finkelstein): An accelerated protocol utilizing in situ halogen exchange for unreactive substrates.
Reaction Mechanism & Strategic Analysis
The Challenge of Alkyl Chlorides
The primary challenge in this transformation is the poor leaving group ability of the chloride ion. The reaction proceeds via a classic Nucleophilic Substitution (
-
Nucleophile: The secondary amine of the piperazine ring (N1 or N4 depending on substitution).
-
Electrophile: The terminal carbon of the propyl chloride chain.
-
Competing Factors:
-
Bis-alkylation: If the piperazine is unsubstituted, over-alkylation is a risk.
-
Elimination: High temperatures with strong bases can lead to the formation of the allyl ether side product (elimination of HCl).
-
Mechanism Visualization
The following diagram illustrates the
Experimental Protocols
Method A: Standard High-Throughput Synthesis
Best for: Scalable synthesis, thermally stable piperazines, and cost-sensitive manufacturing.[1]
Reagents:
-
3-(4-chlorophenoxy)propyl chloride (1.0 eq)[1]
-
Potassium Carbonate (
) (3.0 eq) - Milled/Powdered form is critical.[1] -
Acetonitrile (MeCN) - Anhydrous.[1]
Protocol:
-
Setup: Charge a round-bottom flask with MeCN (10 mL per gram of substrate).
-
Base Addition: Add powdered
(3.0 eq). Stir for 10 minutes to ensure suspension.-
Note: Use of granular carbonate significantly slows reaction rates due to low surface area.
-
-
Reactant Addition: Add the Piperazine derivative (1.1 eq) followed by 3-(4-chlorophenoxy)propyl chloride (1.0 eq).
-
Reaction: Heat the mixture to Reflux (80-82°C) for 12–18 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The alkyl chloride spot (
) should disappear.
-
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.
Method B: Catalytic Finkelstein Conditions (The "Expert" Protocol)
Best for: Sluggish reactions, sterically hindered piperazines, or when high yields are required at lower temperatures.
Reagents:
-
3-(4-chlorophenoxy)propyl chloride (1.0 eq)[1]
-
Potassium Iodide (KI) (0.1 – 0.5 eq)[1]
- (2.5 eq) or DIPEA (3.0 eq)[1]
-
DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone)[1]
Protocol:
-
Activation: Dissolve 3-(4-chlorophenoxy)propyl chloride and KI (0.2 eq) in DMF. Stir at 60°C for 30 minutes.
-
Addition: Add the base (
) and the piperazine derivative. -
Reaction: Stir at 70-80°C for 4–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF.
Purification & Characterization Strategy
Trustworthiness in synthesis relies on the purity of the final compound. Since piperazines are basic, an Acid-Base Extraction is the most efficient purification method, avoiding expensive chromatography.
Workflow Visualization
Characterization Checklist
-
1H NMR (CDCl3): Look for the diagnostic triplet of the
protons ( ppm) and the triplet of the protons ( ppm). -
Mass Spectrometry: Confirm the characteristic Chlorine isotope pattern (3:1 ratio for
) if the chlorophenoxy group is intact.
Comparative Data: Solvent & Catalyst Effects[3][10]
The following data summarizes optimization studies for the reaction of 3-(4-chlorophenoxy)propyl chloride with 1-phenylpiperazine.
| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| Acetonitrile | None | 82 (Reflux) | 18 | 65% | Slow; incomplete conversion.[1] | |
| Toluene | None | 110 | 24 | 40% | Significant elimination byproducts. | |
| DMF | KI (0.2 eq) | 80 | 5 | 92% | Recommended Protocol. | |
| MEK | NaI (0.5 eq) | 80 | 6 | 88% | Good alternative to DMF (easier workup).[1] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution). [1]
-
Jaskowska, J., et al. (2019).[12] Microwave-Assisted Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Derivatives. Molecules, 24(8), 1609.[12] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733526, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.[1] [Link][1]
-
Organic Chemistry Portal. (2023). Finkelstein Reaction: Mechanism and Conditions. [Link][1]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [1]
Sources
- 1. CAS 52605-52-4: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piper… [cymitquimica.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. adichemistry.com [adichemistry.com]
- 11. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Note: Phase Transfer Catalysis Methods for Synthesizing 3-Chloropropyl Ethers
Abstract
The synthesis of 3-chloropropyl ethers is a critical intermediate step in medicinal chemistry, particularly for creating linker motifs in drug development (e.g., neuroactive agents, antifungal azoles). Traditional methods utilizing strong bases (NaH, NaNH2) in anhydrous dipolar aprotic solvents often suffer from harsh conditions, high moisture sensitivity, and significant side reactions such as elimination or double alkylation. This guide details a robust, high-yield protocol using Phase Transfer Catalysis (PTC) . By leveraging quaternary ammonium salts to shuttle phenoxide anions between aqueous and organic phases, this method offers superior selectivity, operational simplicity, and enhanced safety profiles compared to conventional techniques.
Introduction & Strategic Rationale
The Chemoselective Challenge
The core challenge in synthesizing 3-chloropropyl ethers lies in the alkylating agent: 1-bromo-3-chloropropane (BCP) . This molecule contains two electrophilic sites.
-
Site A (Bromide): Higher leaving group ability (
of HBr -9). -
Site B (Chloride): Lower leaving group ability (
of HCl -7).
A successful protocol must exclusively target the bromide for nucleophilic attack while leaving the chloride intact for subsequent functionalization. Furthermore, the reaction must suppress:
-
Dimerization: The product (3-chloropropyl ether) reacting with a second equivalent of phenoxide to form a bis-ether.
-
Elimination: Dehydrohalogenation of BCP to form allyl halides (1-chloro-2-propene).
Why Phase Transfer Catalysis?
PTC operates on the principle of ion-pair extraction . Unlike homogeneous reactions where the nucleophile is solvated (and often deactivated) by water or requires strict anhydrous conditions, PTC allows the use of aqueous bases.
-
Desolvation: The quaternary ammonium catalyst (
) extracts the phenoxide anion ( ) from the aqueous phase into the organic phase. -
Activation: In the organic phase, the anion is poorly solvated ("naked"), increasing its nucleophilicity significantly.
-
Selectivity: The mild thermal profile (often 40–60°C) favors
substitution over elimination.
Mechanistic Insight
The reaction follows the Starks Extraction Mechanism .[1] The catalyst cycles between the phases, maintaining the reaction rate.
Diagram 1: Interfacial PTC Mechanism
Caption: The Starks Extraction Mechanism showing the cyclic transport of phenoxide anions by the quaternary ammonium catalyst (
Experimental Protocols
Protocol A: Liquid-Liquid PTC (Standard)
Best for: Large-scale synthesis, robust substrates (unsubstituted phenols).
Reagents & Stoichiometry[2]
-
Substrate: Phenol derivative (1.0 equiv)
-
Alkylating Agent: 1-Bromo-3-chloropropane (3.0 equiv) — Note: Excess is critical to prevent dimerization.
-
Base: 50% w/w NaOH (aq) (2.0 equiv)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)
-
Solvent: Toluene (3-5 volumes relative to phenol)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenol (10 mmol) in Toluene (30 mL).
-
Catalyst Addition: Add TBAB (0.5 mmol). Stir for 5 minutes to ensure dispersion.
-
Base Addition: Add 50% NaOH solution (20 mmol) dropwise. The mixture may become biphasic and slightly viscous.
-
Alkylating Agent: Add 1-bromo-3-chloropropane (30 mmol) in a single portion.
-
Expert Tip: Adding BCP after the base ensures the phenoxide is pre-formed, but adding it before heating prevents immediate side reactions.
-
-
Reaction: Heat the mixture to 60°C with vigorous stirring (800+ rpm).
-
Why Vigorous Stirring? The reaction rate is diffusion-controlled. High shear maximizes the interfacial surface area.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. Expect completion in 2–4 hours. Look for the disappearance of phenol.
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with water (50 mL) and separate phases.
-
Extract aqueous layer with Toluene (2 x 20 mL).
-
Wash combined organics with 1M HCl (to remove unreacted amine/catalyst traces) and Brine.
-
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Excess BCP (b.p. 143°C) can be removed by vacuum distillation or column chromatography.
Protocol B: Solid-Liquid PTC (High Precision)
Best for: Moisture-sensitive substrates or preventing hydrolysis of the alkyl halide.
Reagents
-
Base: Potassium Carbonate (
), anhydrous, finely powdered (2.0 equiv). -
Solvent: Acetone or Acetonitrile (polar aprotic solvents enhance the solid-liquid transfer).
-
Catalyst: TBAB (5 mol%).
Methodology Differences
-
Mix Phenol,
, and solvent.[3] Stir for 15 minutes to allow surface deprotonation. -
Add TBAB and BCP.
-
Reflux (approx. 56°C for Acetone).
-
Advantage: This method minimizes the hydrolysis of BCP to 3-chloropropanol, a common side reaction in strong aqueous bases.
Optimization & Troubleshooting
Catalyst Selection Guide
The choice of catalyst significantly impacts reaction kinetics. Lipophilicity is the key driver.
| Catalyst | Structure | Suitability | Relative Rate* |
| TBAB | Tetrabutylammonium bromide | Excellent. Best balance of cost and lipophilicity.[4] | 1.0 (Reference) |
| TEBA | Benzyltriethylammonium chloride | Good. Slightly less lipophilic; better for smaller anions. | 0.85 |
| Aliquat 336 | Methyltrioctylammonium chloride | High. Very lipophilic; hard to remove during workup. | 1.10 |
| 18-Crown-6 | Cyclic polyether | Specialized. Use for Solid-Liquid PTC with Potassium salts. | 1.25 (Specific cases) |
*Relative rates are approximate and substrate-dependent.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Dimer Formation (Ph-O-Pr-O-Ph) | Low concentration of BCP relative to phenoxide. | Increase BCP equivalents (to >3.0). Add phenol slowly to BCP/Base mixture (Inverse Addition). |
| Low Conversion | Poor interfacial mixing or "Catalyst Poisoning". | Increase stirring speed (critical). Check catalyst solubility. Ensure Iodine is not present (inhibitor). |
| Emulsion during workup | Surfactant nature of the catalyst. | Wash with dilute acid (HCl) to protonate/break emulsions. Use Brine. |
| Allyl Chloride Impurity | Elimination reaction ( | Lower reaction temperature. Switch from NaOH to |
Workflow Visualization
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 3-chloropropyl ethers via PTC.
Safety & Handling (E-E-A-T)
1-Bromo-3-chloropropane (BCP) requires strict safety adherence:
-
Toxicity: It is harmful if inhaled or swallowed and is a suspected carcinogen/mutagen.
-
Volatility: Use only in a well-ventilated fume hood.
-
Skin Contact: It is a skin irritant and can be absorbed through the skin. Permeation-resistant gloves (Nitrile or Silver Shield) are mandatory.
-
Disposal: All aqueous waste containing the catalyst and halides must be treated as hazardous chemical waste.
References
-
Makosza, M. (2000).[5] Phase-transfer catalysis.[4][6][7][8] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link
-
Starks, C. M. (1971). Phase-transfer catalysis.[4][6][7][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link
-
Yadav, G. D., & Deshmukh, G. P. (2017).[4] Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base. Journal of Chemical Sciences. Link
-
Halpern, M. (2005). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics, Inc. Application Note. Link
-
Patil, S., et al. (2013).[3] Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether. International Journal of Pharmaceutical Sciences Review and Research. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ias.ac.in [ias.ac.in]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
Advanced Synthesis Protocol: Iloperidone via 3-Chloropropoxy Benzene Intermediates
Executive Summary
This application note details the optimized synthesis of Iloperidone (Fanapt®), an atypical antipsychotic, focusing on the critical intermediate 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (hereafter referred to as the Chloro-Ketone Intermediate ).
While standard literature often cites generic Williamson ether synthesis conditions, this protocol addresses specific process-related impurities—most notably the "Dimer Impurity" (bis-alkylation) and the "Hydroxy Impurity" (hydrolysis)—which frequently compromise yield and API quality. We present a biphasic, phase-transfer-catalyzed approach and a Finkelstein-modified coupling step to ensure high regioselectivity and reaction kinetics.
Strategic Reaction Pathway
The synthesis relies on a convergent strategy. The quality of the final API is strictly dependent on the purity of the Chloro-Ketone Intermediate.
Chemical Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway highlighting the critical intermediate and potential dimer formation.
Module 1: Synthesis of the Chloro-Ketone Intermediate
Objective: Selective O-alkylation of Acetovanillone while minimizing the "Dimer Impurity" (formed when the product reacts with a second molecule of Acetovanillone).
The Chemistry[1][3][4][5]
-
Substrate: 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone).[1]
-
Reagent: 1-bromo-3-chloropropane (BCP).[2]
-
Rationale: BCP is preferred over 1,3-dichloropropane because the bromide is a superior leaving group, allowing for selective mono-alkylation at lower temperatures, preserving the chloride for the subsequent step.[3]
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| Acetovanillone | 1.0 | Substrate | Purity >99% |
| 1-Bromo-3-chloropropane | 1.5 | Alkylating Agent | Excess required to suppress dimerization |
| Potassium Carbonate ( | 2.0 | Base | Anhydrous, granular (grind if necessary) |
| Acetone | 10 Vol | Solvent | Dry (Water <0.5%) to prevent hydrolysis |
Detailed Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and calcium chloride guard tube.
-
Charging: Charge Acetovanillone (1.0 eq) and Acetone (10 volumes). Stir to dissolve.
-
Base Addition: Add anhydrous
(2.0 eq) in a single portion. The slurry will turn yellow.[3] -
Reagent Addition: Add 1-bromo-3-chloropropane (1.5 eq) dropwise over 30 minutes at room temperature.
-
Expert Note: Do not add all at once. An exotherm may occur.[3]
-
-
Reaction: Heat the mixture to reflux (
) for 18-24 hours. -
Workup (Critical for Purity):
-
Purification (Crystallization):
Module 2: Coupling - Synthesis of Iloperidone
Objective: N-alkylation of the benzisoxazole piperidine derivative using the Chloro-Ketone intermediate.
The Chemistry (Finkelstein Modification)
Standard alkylation with alkyl chlorides is slow.[3] We utilize the Finkelstein reaction principle in situ.[3] Adding catalytic Sodium Iodide (NaI) converts the terminal chloride of the intermediate into a transient, highly reactive iodide, significantly accelerating the reaction and reducing thermal degradation.[3]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Chloro-Ketone Intermediate | 1.1 | Electrophile |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | 1.0 | Nucleophile |
| Potassium Carbonate | 2.5 | Acid Scavenger |
| Sodium Iodide (NaI) | 0.1 | Catalyst (Finkelstein) |
| DMF or Acetonitrile | 10 Vol | Solvent |
Detailed Protocol
-
Setup: Reactor with overhead stirring and nitrogen blanket.
-
Solvation: Charge DMF (or Acetonitrile), 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (1.0 eq), and
(2.5 eq). Stir for 30 mins to neutralize the HCl salt and liberate the free amine. -
Addition: Add the Chloro-Ketone Intermediate (1.1 eq) and NaI (0.1 eq).
-
Reaction: Heat to
.-
Caution: Do not exceed
.[3] Higher temperatures promote N-oxide formation and degradation of the isoxazole ring. -
Time: 12-16 hours.
-
-
Quench & Isolation:
-
Purification:
Analytical Control Strategy
To ensure "Self-Validating" protocols, specific markers must be checked.
Impurity Profile Table
| Impurity Name | Origin | Control Strategy | Limit (ICH) |
| Dimer Impurity | Reaction of Chloro-Ketone with residual Acetovanillone in Step 1. | Use 1.5 eq of BCP; Remove unreacted Acetovanillone before Step 2. | < 0.15% |
| Hydroxy Impurity | Hydrolysis of Chloro-Ketone due to wet solvent. | Use anhydrous Acetone/DMF; Minimize water in workup.[3] | < 0.15% |
| N-Oxide | Oxidation of the piperidine nitrogen. | Perform coupling under Nitrogen; Control Temp < | < 0.10% |
Process Workflow Diagram (Graphviz)
Figure 2: Operational workflow with Integrated Process Controls (IPC).
Troubleshooting Guide
-
Problem: Low yield in Step 1 (O-alkylation).
-
Problem: High "Dimer" content in Step 2.
-
Problem: Dark color in Final API.
References
-
PrepChem. (n.d.).[3] Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone. (Analogous protocol validation). Retrieved from
-
Strupczewski, J. T., et al. (1995).[3] 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 Antagonists. Journal of Medicinal Chemistry. (Foundational Chemistry).[3][5]
-
Google Patents. (2011).[3] WO2011154860A1 - An improved process for preparing iloperidone. Retrieved from
-
Google Patents. (2006).[3] US RE39198 E - Heteroarylpiperidines, pyrrolidines and piperazines. Retrieved from
-
Asian Journal of Chemistry. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. (Impurity Profiling).[3][6] Retrieved from
Sources
Finkelstein reaction to convert 3-chloropropoxy to 3-iodopropoxy analogs
Application Note: High-Efficiency Finkelstein Iodination for 3-Chloropropoxy Linkers
Part 1: Executive Summary & Strategic Rationale
The conversion of 3-chloropropoxy (
The Finkelstein reaction —a classic
This protocol addresses the specific challenges of the 3-chloropropoxy substrate:
-
Thermodynamic Barrier: Overcoming the slow kinetics of primary chlorides.
-
Solvent Selection: Why Methyl Ethyl Ketone (MEK) is superior to Acetone for this specific application.
-
Purification Integrity: Preventing oxidative degradation of the light-sensitive iodide product.
Part 2: Scientific Foundation (E-E-A-T)
Mechanism and Driving Force
The reaction proceeds via a concerted
Critical Insight - The "Acetone Trap": Standard textbooks suggest Acetone as the solvent. However, Acetone boils at 56°C. For chlorides, this temperature is often insufficient to achieve complete conversion within a reasonable timeframe (often requiring >48h).
-
Recommendation: Use 2-Butanone (MEK) . It shares the solubility profile of Acetone (dissolves NaI, precipitates NaCl) but boils at 80°C . This 24°C increase significantly accelerates the reaction rate (Arrhenius equation), typically reducing reaction times to 12–18 hours.
Self-Validating Systems
A robust protocol must include internal checks:
-
Visual Confirmation: The reaction mixture effectively becomes a "slurry" as fine white NaCl precipitates.
-
NMR Shift: The chemical shift of the terminal methylene protons (
) moves upfield.-
:
(Triplet) -
:
(Triplet)
-
:
-
TLC Staining: Alkyl iodides are often unstable on silica but can be visualized. They typically have higher
values than chlorides and may turn pink/brown upon standing or heating due to iodine liberation.
Part 3: Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][4][5][7][8] | Role | Specification |
| Substrate ( | 1.0 | Reactant | Dry, free of alcohol impurities.[9] |
| Sodium Iodide (NaI) | 3.0 - 5.0 | Nucleophile | Anhydrous (Dry in oven at 120°C if clumped). |
| 2-Butanone (MEK) | 10-15 vol | Solvent | HPLC Grade, dried over molecular sieves. |
| Sodium Thiosulfate ( | N/A | Workup | 10% Aqueous solution (removes |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add Sodium Iodide (NaI) (4.0 equiv) to the flask.
-
Note: Excess NaI is crucial to drive the equilibrium and compensate for any moisture.
-
-
Add 2-Butanone (MEK) (0.5 M concentration relative to substrate). Stir until NaI is mostly dissolved (solution may be slightly yellow).
-
Add the 3-chloropropoxy substrate (1.0 equiv).
-
Seal the top of the condenser with a drying tube (CaCl2) or nitrogen balloon.
Step 2: Reflux (The Exchange)
-
Heat the mixture to a gentle reflux (Bath temp: 85-90°C).
-
Monitoring: Stir vigorously. Within 1-2 hours, a fine white precipitate (NaCl) should begin to form.
-
Duration: Run for 16–24 hours .
-
Checkpoint: Take a small aliquot, perform a mini-workup (EtOAc/Water), and check by NMR. If the triplet at ~3.65 ppm persists, continue reflux.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the precipitated NaCl and excess NaI. Rinse the solid cake with fresh cold MEK or Acetone.
-
Concentration: Evaporate the filtrate under reduced pressure to obtain a residue.
-
Partition: Dissolve the residue in Diethyl Ether (
) or Ethyl Acetate ( ) .-
Why Ether? Ether is preferred if the product is volatile; otherwise EtOAc is standard.
-
-
Wash:
-
Wash 1x with 10%
(Sodium Thiosulfate) . Crucial: This removes any free iodine ( ) which causes the yellow/brown color and promotes decomposition. -
Wash 1x with Water.
-
Wash 1x with Brine.
-
-
Drying: Dry the organic layer over Anhydrous
.[9] Filter and concentrate in vacuo.
Step 4: Storage
-
Light Sensitivity: Alkyl iodides are light-sensitive. Store the product in an amber vial wrapped in foil at -20°C. Add a stabilizer (Copper wire) if long-term storage is needed.
Part 4: Visualizations
Reaction Mechanism (Graphviz)
Caption: The concerted
Experimental Workflow (Graphviz)
Caption: Optimized workflow for the synthesis of 3-iodopropoxy analogs emphasizing the critical thiosulfate wash.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Reaction temp too low or Chloride too stable. | Switch solvent from Acetone to MEK or 2-Pentanone . Add a catalytic amount of Crown Ether (18-Crown-6) to solubilize cation. |
| Product is Brown/Yellow | Free Iodine ( | Wash organic layer thoroughly with 10% Sodium Thiosulfate until colorless. |
| New Spot on TLC (Lower Rf) | Hydrolysis to alcohol ( | Ensure reagents are anhydrous . Moisture competes with Iodide. |
| Elimination Product | Basic conditions or excessive heat. | Avoid adding bases (like |
Part 6: References
-
Finkelstein, H. (1910).[5][8] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][4][5][6][8] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[5][8]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Halogen Exchange).[4][5][8]
-
Bordwell, F. G., & Brannen, W. T. (1964). "The Effect of the Carbonyl Group on the Reactivity of Haloalkanes". Journal of the American Chemical Society, 86(21), 4645–4650. (Discusses solvent effects on Sn2 rates).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl iodides).
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. adichemistry.com [adichemistry.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Nucleophilic Substitution of Terminal Chloride in 3-(4-Chlorophenoxy)propyl Chloride
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the chemo-selective functionalization of 3-(4-chlorophenoxy)propyl chloride .
protocols for linker functionalization in drug discovery.Executive Summary
3-(4-chlorophenoxy)propyl chloride (CAS: 39577-43-0) is a critical bifunctional building block in the synthesis of antipsychotic, antidepressant, and antifungal agents. Its structural utility lies in the propyl spacer connecting a lipophilic 4-chlorophenoxy tail to a polar head group.
This guide addresses the primary challenge in working with this intermediate: Chemo-selectivity . The molecule contains two chlorine atoms with vastly different reactivity profiles:[1][2]
-
Terminal Alkyl Chloride (
): Highly reactive toward nucleophilic substitution ( ). -
Aryl Chloride (
): Inert under standard nucleophilic conditions; requires specialized or palladium catalysis to react.
This document provides validated protocols for substituting the terminal chloride with amines and other nucleophiles while preserving the aryl chloride integrity.
Mechanistic Insight & Reaction Design
The Reactivity Gap
The success of derivatizing this molecule relies on exploiting the electronic differences between the two electrophilic sites.
-
The Terminal Chloride (Target): Located at the
-position of the propyl chain. It is a primary alkyl halide, making it an ideal substrate for Bimolecular Nucleophilic Substitution ( ).[3] However, chloride is a mediocre leaving group. -
The Aryl Chloride (Off-Target): The C-Cl bond on the benzene ring is strengthened by resonance with the
-system (partial double bond character).[2] It will not react with standard amines or alkoxides under reflux conditions, ensuring high regioselectivity.
The Finkelstein Advantage (In-Situ Catalysis)
To accelerate the reaction and lower the thermal requirement (reducing elimination side-products), we utilize the Finkelstein reaction principle. Adding a catalytic amount of Potassium Iodide (KI) converts the terminal alkyl chloride to a transient, highly reactive alkyl iodide.
Since Iodide (
Visualizing the Mechanism
The following diagram illustrates the selective activation of the alkyl chain and the inertness of the aryl ring.
Caption: Chemo-selective activation pathway. The alkyl chloride undergoes halide exchange, while the aryl chloride remains intact.
Validated Experimental Protocols
Protocol A: Synthesis of Piperazine Derivatives (N-Alkylation)
Application: Synthesis of psychotropic pharmacophores (e.g., Aripiprazole or Trazodone analogs).
Reagents:
-
Substrate: 3-(4-chlorophenoxy)propyl chloride (1.0 equiv)
-
Nucleophile: 1-(2,3-dichlorophenyl)piperazine (or similar) (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)
-
Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the piperazine derivative (1.1 equiv) and anhydrous
(2.0 equiv). -
Solvation: Add Acetonitrile (10 mL per gram of substrate). Stir for 10 minutes at room temperature to ensure homogenous dispersion of the base.
-
Addition: Add 3-(4-chlorophenoxy)propyl chloride (1.0 equiv) and KI (0.1 equiv).
-
Reaction: Heat the mixture to reflux (
for ACN) under an inert atmosphere ( ).-
Note: Reaction typically completes in 6–12 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or LC-MS.
-
-
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (
). Wash the filter cake with fresh solvent. -
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol B: Finkelstein Conversion (Preparation of the Iodide)
Application: If the direct substitution is sluggish, isolate the iodide intermediate first.
Procedure:
-
Dissolve 3-(4-chlorophenoxy)propyl chloride (1.0 equiv) in Acetone (high concentration, ~5 mL/g).
-
Add Sodium Iodide (NaI) (2.0 equiv). Note: NaI is soluble in acetone, NaCl is not.[4]
-
Reflux for 4–6 hours. A white precipitate (NaCl) will form.
-
Cool, filter the solid NaCl, and evaporate the solvent.
-
Dissolve residue in DCM, wash with water and sodium thiosulfate (to remove free iodine color), dry over
, and concentrate. -
Result: 3-(4-chlorophenoxy)propyl iodide (highly reactive).
Optimization & Troubleshooting
Solvent Selection Guide
The choice of solvent dramatically impacts the reaction rate (
| Solvent | Dielectric Constant | Rate Impact | Recommendation |
| Acetonitrile (ACN) | 37.5 | High | Preferred. Good balance of solubility and polarity for |
| DMF | 36.7 | Very High | Use for sluggish nucleophiles. Harder to remove (high BP). |
| Acetone | 20.7 | Moderate | Best for Finkelstein (NaI) due to NaCl insolubility. |
| Toluene | 2.4 | Low | Avoid unless using Phase Transfer Catalysis (PTC). |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Chloride is a poor leaving group. | Increase KI catalyst load to 0.5 equiv or switch to Protocol B (pre-form Iodide). |
| Elimination Product (Alkene formation) | Base is too strong or Temp too high. | Switch from |
| Dimerization | Bis-alkylation of primary amine. | Use excess amine (3-5 equiv) if the nucleophile is a primary amine ( |
| Dark Coloration | Oxidation of Iodide to Iodine ( | Wash crude with 10% |
Workflow Visualization
The following flowchart outlines the decision matrix for selecting the correct protocol based on the nucleophile's steric hindrance and basicity.
Caption: Decision matrix for selecting direct substitution vs. stepwise activation.
Safety & Handling
-
Vesicant Warning: Alkyl chlorides and iodides are potential alkylating agents. They can act as vesicants (blistering agents) and are potential mutagens. Always handle in a fume hood.
-
Waste Disposal: Solutions containing iodides and chlorinated organic waste must be segregated from standard organic solvents to prevent the formation of toxic byproducts during incineration.
-
PPE: Nitrile gloves are sufficient for short contact, but double-gloving is recommended during the addition of the neat alkyl chloride.
References
-
Mechanism of Finkelstein Reaction: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[5] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.
-
Synthesis of Piperazine-Linked Antipsychotics: Jaskowska, J., et al. (2019). "1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride".[6][7][8] Molecules, 24(8), 1609.[8]
-
Solvent Effects in Nucleophilic Substitution: Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions". Chemical Reviews, 69(1), 1–32.
-
Application in Trazodone Analog Synthesis: Operations for the alkylation of piperazines using 3-chloropropyl ethers are detailed in: US Patent 3,381,009 (1968), "Triazolo-Pyridines".
Sources
- 1. askthenerd.com [askthenerd.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Etherification Mixtures
Topic: Removal of Unreacted 4-Chlorophenol (4-CP) Ticket ID: CHE-SUP-4CP-001 Status: Open
Introduction: The "Sticky" Phenol Problem
Welcome to the Technical Support Center. You are likely here because your etherification (Williamson or Mitsunobu) is complete, but your NMR or LC-MS shows persistent 4-chlorophenol (4-CP) contamination.
The Challenge:
4-Chlorophenol is deceptive. With a
This guide provides three tiered protocols to eliminate 4-CP, ranging from standard extractions to advanced scavenging techniques.
Tier 1: Liquid-Liquid Extraction (The First Line of Defense)
Principle:
The most efficient removal method exploits the acidity of 4-CP. By raising the pH of the aqueous phase above the phenol's
Protocol A: Standard Base Wash (For Base-Stable Products)
Use this if your product is an ether, alkyl, or aryl compound stable to pH 12-14.
-
Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Diethyl Ether). Do not use Dichloromethane (DCM) if possible, as emulsions are more common.
-
The Critical Wash: Wash the organic layer 2x with 1M NaOH .
-
Why? NaOH (pH ~14) ensures >99.9% deprotonation of 4-CP.
-
-
Brine Wash: Wash 1x with saturated brine to break any micro-emulsions.
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Protocol B: Chemoselective Wash (For Base-Sensitive Products)
Use this if your product contains esters, amides, or other hydrolyzable groups.
-
Reagent Choice: Use 10%
(aq) instead of NaOH.-
Why? Carbonate (pH ~11) is basic enough to deprotonate 4-CP (
9.4) but kinetically slower to hydrolyze esters than hydroxide.
-
-
Repetition is Key: Perform the wash 3-4 times . Since carbonate is a weaker base, the equilibrium is less favorable than with NaOH; multiple washes drive the partition coefficient in your favor.
Visualization: The Extraction Logic
Figure 1: Decision tree for selecting the correct aqueous wash based on product stability.
Tier 2: Solid-Supported Scavenging (The Precision Tool)
Principle: When liquid-liquid extraction causes emulsions or fails to remove trace levels (ppm), polymer-supported sequestration is the superior choice. This method uses resin beads functionalized with quaternary ammonium bases to "trap" the phenol physically.
Recommended Reagent: Amberlyst® A-26 (OH form) or equivalent polymer-supported carbonate.
Protocol:
-
Solvent Check: Ensure your product is dissolved in a solvent that swells the resin (DCM, THF, or Ethyl Acetate). Avoid Methanol if using hydroxide resins (can cause transesterification).
-
Loading: Add 3-4 equivalents of resin relative to the estimated remaining 4-CP.
-
Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.
-
Filtration: Filter through a fritted glass funnel or cotton plug. The 4-CP remains bound to the beads.
-
Rinse: Rinse the beads with solvent to recover any entrained product.
Tier 3: Chromatography Troubleshooting
If you must purify via column chromatography, 4-CP often presents as a "streaking" impurity that co-elutes with products.
The Fix: Acidified Eluent
-
Method: Add 0.5% to 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexanes/EtOAc).
-
Mechanism: Silica gel is slightly acidic. Phenols interact with surface silanols via Hydrogen bonding, causing drag. Adding acetic acid keeps the phenol fully protonated and saturates the silica's basic sites, sharpening the phenol peak and usually shifting its
higher, allowing for separation.
Data Summary: Base Selection Guide
| Base Reagent | pH (Approx) | Efficiency for 4-CP | Risk to Product | Recommended For |
| 1M NaOH | 14 | Excellent (1 wash) | High (Hydrolysis) | Ethers, Alkyls, Aromatics |
| 10% | 11 | Good (3-4 washes) | Moderate | Esters, Amides, Nitriles |
| Sat. | 8.5 | Poor | Low | Not recommended for 4-CP |
| Resin (A-26) | N/A (Solid) | Excellent (>99%) | Low | Emulsion-prone mixtures |
Frequently Asked Questions (Troubleshooting)
Q: I washed with NaOH, but I still smell the chlorophenol. Is it still there?
-
A: Not necessarily. 4-CP has an extremely low odor detection threshold (ppb range). Even after the chemical is quantitatively removed, trace molecules on glassware or septa can linger.
-
Validation: Do not rely on smell. Run a TLC plate. 4-CP is UV active (
). If the spot is gone, the smell is likely residual. -
Tip: To clean smelly glassware, use an oxidative wash (dilute bleach) to oxidize residual phenols into odorless quinones/ring-opened fragments.
Q: My reaction formed a terrible emulsion during the NaOH wash.
-
A: Phenoxides act as surfactants.
-
Add solid NaCl to saturate the aqueous layer.
-
Filter the entire biphasic mixture through a pad of Celite.
-
If persistent, switch to the Tier 2 (Resin) method to avoid aqueous workup entirely.
-
Q: Can I remove 4-CP via vacuum drying?
-
A: 4-CP has a boiling point of
.[1][2] It is sublimable but difficult to remove via standard rotary evaporation. High-vacuum drying (lyophilizer or vacuum manifold) overnight can reduce levels, but it rarely removes it completely compared to chemical extraction.
References
-
PubChem. (n.d.). 4-Chlorophenol Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Phenols. Michigan State University. Retrieved February 25, 2026, from [Link]
-
Biotage. (n.d.). Strategies for Work-up and Purification: Scavengers. Retrieved February 25, 2026, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis workups).
Sources
Preventing hydrolysis of alkyl chloride during workup of chloropropoxy benzenes
The following guide is structured as a Technical Support Center resource for researchers and process chemists. It addresses the specific stability challenges of the 3-chloropropoxy moiety during workup.
Topic: Preventing Hydrolysis of Alkyl Chloride During Workup of Chloropropoxy Benzenes Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published
Executive Summary & Chemical Context
The Challenge:
The synthesis of 1-(3-chloropropoxy)benzenes (typically via Williamson ether synthesis using 1-bromo-3-chloropropane) presents a chemoselectivity challenge. While the ether linkage (
During aqueous workup, the primary risk is hydrolysis to the alcohol (3-phenoxypropan-1-ol) or elimination to the allyl ether. This degradation is often driven by three converging factors:
-
Residual Base: Unquenched alkoxides or hydroxides.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhancing the nucleophilicity of water/hydroxide.
-
Thermal Stress: Exothermic quenching or rotary evaporation at elevated temperatures.
This guide provides a self-validating protocol to isolate the target alkyl chloride with
Troubleshooting Guide (Q&A)
Direct answers to the most common failure modes reported by our users.
Q1: I detect ~5-10% of the alcohol byproduct (3-phenoxypropan-1-ol) by LC-MS after workup. Is my chloride unstable in water?
Technical Diagnosis:
Primary alkyl chlorides are generally stable in neutral water at room temperature. If you see significant hydrolysis, it is likely base-catalyzed and solvent-promoted.
Root Cause:
If you ran the reaction in DMF or DMSO and quenched with water without neutralizing, the residual base (
-
Cool to 0°C before any water addition.
-
Acidify the quench: Use dilute HCl or
to adjust the aqueous phase pH to 6–7 immediately upon quenching. Do not allow the organic layer to sit in contact with basic aqueous waste.[1][2]
Q2: My LC-MS shows a mass corresponding to the dimer (bis-phenoxy propane). Did this happen during workup?
Technical Diagnosis: No. This is a reaction-stage impurity, not a workup artifact. Root Cause: The phenoxide nucleophile attacked the alkyl chloride of your product during the reaction. The Fix: This cannot be fixed during workup. You must prevent it upstream by using a large excess (3–4 equivalents) of 1-bromo-3-chloropropane relative to the phenol.
Q3: The emulsion won't break. Can I add more base to clear the phenol?
Technical Diagnosis:
Adding base (NaOH) to clear an emulsion is dangerous for alkyl chlorides. It promotes both hydrolysis (
-
Do NOT add strong base. [2]
-
Use High-Ionic Strength: Add saturated brine (
) to the aqueous layer. -
Filtration: If the emulsion is caused by fine salts (
), filter the biphasic mixture through a Celite pad before separation.
Optimized Experimental Protocol
Designed for maximum stability of the alkyl chloride moiety.
Materials Required
-
Quench Buffer: Saturated
or 1M (Cold). -
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE is preferred for cleaner phase separations.
-
Drying Agent: Anhydrous
(Sodium Sulfate).[1][2]
Step-by-Step Workflow
-
Thermal Control: Place the reaction vessel (containing DMF/DMSO mixture) in an ice bath. Cool internal temperature to
. -
Buffered Quench (The Critical Step):
-
Standard Method: Slowly add cold saturated
. -
If Strong Base was used (NaH): Quench carefully with dropwise water, then immediately acidify to pH 6–7 with 1M HCl.
-
Why? Neutralizing the pH stops the
attack of hydroxide on the chloride.
-
-
Extraction & Solvent Removal:
-
Extract with MTBE (
volumes). -
Crucial Wash: Wash the combined organic layer with water (
) followed by brine ( ) . -
Why? The water washes are essential to remove DMF/DMSO.[3] If these solvents remain during concentration, they will concentrate alongside the product and promote decomposition.
-
-
Drying & Concentration:
Stability Data & Risk Analysis
The following table summarizes the half-life (
| Condition | pH | Temp | Solvent Context | Risk Level | Predicted Outcome |
| Acidic Quench | 4-6 | 5°C | Water/MTBE | Low | <0.1% Hydrolysis |
| Neutral Wash | 7 | 25°C | Water/EtOAc | Low | Stable |
| Basic Wash | 10-12 | 25°C | Water/EtOAc | Medium | Slow Hydrolysis (~1-2% loss/hr) |
| Basic Emulsion | 12 | 40°C | DMF/Water | Critical | Rapid Hydrolysis (>10% loss) |
Visualized Mechanism & Decision Tree
Figure 1: Degradation Pathways & Prevention
This diagram illustrates the competing pathways for the chloropropoxy species and the specific intervention points.
Caption: Kinetic competition between isolation of the alkyl chloride and hydrolysis/elimination side reactions.
Figure 2: Workup Optimization Decision Tree
Follow this logic flow to determine the correct quenching strategy based on your reaction conditions.
Caption: Decision matrix for selecting quench buffers and wash cycles to minimize hydrolytic stress.
References
-
Williamson Ether Synthesis & Side Reactions Source: Organic Chemistry Portal Citation: "Williamson Ether Synthesis: Mechanism and Side Reactions." URL:[Link]
-
Stability of Alkyl Halides in Aqueous Media Source: Chemistry LibreTexts Citation: "Nucleophilic Substitution - Stability of Alkyl Halides." URL:[Link]
-
Synthesis of 1-(3-chloropropoxy)benzene (Experimental Precedent) Source: National Institutes of Health (PMC) Citation: "Synthesis and Crystal Structure of 1,4-Bis(3-chloropropoxy)benzene." URL:[Link]
-
Solvent Effects in Nucleophilic Substitution Source: Master Organic Chemistry Citation: "The Effect of Solvent on SN2 Reactions: Polar Aprotic vs. Protic." URL:[Link]
Sources
Validation & Comparative
1H NMR interpretation of 1-Chloro-4-(3-chloropropoxy)benzene triplet signals
Technical Analysis: Resolving Isochronic Ambiguities in the 1H NMR of 1-Chloro-4-(3-chloropropoxy)benzene
Part 1: Executive Summary & Core Directive
The Challenge:
In medicinal chemistry, the 3-chloropropoxy linker is a critical structural motif, serving as a scaffold for antipsychotics (e.g., Aripiprazole derivatives) and antifungal agents. However, its 1H NMR spectrum presents a classic assignment hazard: two distinct methylene triplets (
The Solution: This guide objectively compares the spectral "performance"—defined here as signal resolution and assignability—of the 3-chloropropoxy moiety against its all-carbon analog (3-chloropropyl ) and its synthetic precursors. We demonstrate that the electronegativity differential between the phenoxy oxygen and the terminal chlorine creates a superior "spectral window" that facilitates unambiguous assignment, provided specific acquisition protocols are followed.
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
Here we compare the Target Moiety (Ether Linker) against the Alkyl Alternative and Starting Material to demonstrate signal resolution capabilities.
Table 1: Spectral Performance Comparison (Resolution of Triplets)
| Feature | Target: 3-chloropropoxy linker | Alternative: 3-chloropropyl linker | Precursor: 1-Bromo-3-chloropropane |
| Structure | |||
| Triplet A ( | ~4.05 ppm (Deshielded by O) | ~2.70 ppm (Benzylic) | ~3.60 ppm (Deshielded by Br) |
| Triplet C ( | ~3.72 ppm (Deshielded by Cl) | ~3.50 ppm (Deshielded by Cl) | ~3.70 ppm (Deshielded by Cl) |
| ~0.33 ppm (High Resolution) | ~0.80 ppm (High Resolution) | < 0.10 ppm (Severe Overlap) | |
| Ambiguity Risk | Low. The O-atom pushes Triplet A significantly downfield, clear of the Cl-triplet.[1][2] | Low. Distinct regions (Benzylic vs Halogenated).[3] | High. Br and Cl have similar electronegativities, causing signal coalescence. |
Key Insight: The 3-chloropropoxy product offers a distinct advantage over mixed-halogen precursors. While the precursor (Br-CH2...CH2-Cl) often shows overlapping triplets due to the similar electronegativity of Br (2.96) and Cl (3.16), the target molecule introduces an Oxygen atom (3.44), which exerts a stronger deshielding effect, pushing the proximal methylene to ~4.1 ppm and resolving the signals.
Part 3: Technical Deep Dive & Interpretation Logic
The Aromatic Region (AA'BB' System)
-
Signal: Two "doublets" (strictly higher-order multiplets).
-
Location: 6.80–7.30 ppm.
-
Assignment:
- 6.82 (2H, d): Protons ortho to the alkoxy group. The lone pairs on the oxygen donate electron density into the ring (resonance effect), shielding these protons and moving them upfield.
- 7.22 (2H, d): Protons ortho to the chlorine. Chlorine is electron-withdrawing (inductive), deshielding these protons.[4]
The Aliphatic Linker (The "Triplet" Analysis)
The core assignment relies on the Deshielding Hierarchy :
-
Position A (
):-
Shift:
4.05 – 4.15 ppm. -
Multiplicity: Triplet (
Hz). -
Reasoning: This carbon is directly attached to Oxygen. Oxygen is highly electronegative, pulling electron density away from the protons, leaving them "deshielded" and exposed to the magnetic field.
-
-
Position C (
):-
Shift:
3.70 – 3.75 ppm. -
Multiplicity: Triplet (
Hz). -
Reasoning: Chlorine is electronegative, but less so than Oxygen. Therefore, these protons appear upfield relative to the ether protons.
-
-
Position B (Central
):-
Shift:
2.20 – 2.30 ppm. -
Multiplicity: Quintet (Pentet).
-
Reasoning: It couples to 4 neighbors (2 at A, 2 at C).
.[2]
-
Part 4: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this protocol. This workflow includes a "Solvent Titration" step to resolve accidental overlaps, a common issue in linker chemistry.
Step 1: Sample Preparation
-
Dissolve 10 mg of 1-Chloro-4-(3-chloropropoxy)benzene in 0.6 mL of CDCl3 (99.8% D).
-
Critical Step: Ensure the solvent is acid-free. Acidic traces can broaden the ether signals or catalyze hydrolysis. Filter through basic alumina if necessary.
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 5.0 seconds . The aromatic protons have longer T1 relaxation times. A short D1 will suppress aromatic integration, leading to a false ratio against the aliphatic chain.
-
Scans (NS): 16 (sufficient for >10 mg).
Step 3: Validation (The "Water Test")
-
In CDCl3, the water peak appears around 1.56 ppm , clear of your signals.
-
Contingency: If using DMSO-d6, water appears at 3.33 ppm , potentially overlapping with the Cl-CH2 triplet or the quintet. Recommendation: Stick to CDCl3 or Acetone-d6 for this specific molecule to avoid solvent-peak interference near the 3.5-4.0 ppm window.
Part 5: Visualization (Logic Flow)
The following diagram illustrates the decision matrix for assigning the triplets, ensuring the user does not confuse the product with the starting material.
Caption: Logical workflow for distinguishing ether-linked methylene protons from terminal halogenated methylenes based on chemical shift hierarchy.
References
-
PubChem. (2025).[1][2][5] 1-Chloro-4-(3-chloropropoxy)benzene | C9H10Cl2O. National Library of Medicine. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
Sources
- 1. 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene | C12H16Cl2O | CID 97940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Chloropropoxy)-4-fluorobenzene | C9H10ClFO | CID 74391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. 1-Chloro-4-(3-chloropropyl)benzene | C9H10Cl2 | CID 2735720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Deep Dive: Mass Spectrometry Fragmentation Dynamics of 3-(4-chlorophenoxy)propyl chloride
Content Type: Publish Comparison Guide Subject: 3-(4-chlorophenoxy)propyl chloride (CAS: 33243-38-0) Methodology: Electron Ionization (EI) Mass Spectrometry[1]
Executive Summary: The Isotopic Fingerprint
In medicinal chemistry, 3-(4-chlorophenoxy)propyl chloride serves as a critical linker for synthesizing antipsychotics and antifungals. Its mass spectral signature is defined not just by molecular weight, but by the distinct interplay of two chlorine atoms—one aryl and one alkyl.
Unlike simple hydrocarbons, the identification of this molecule relies on a self-validating isotopic pattern . The presence of two chlorine atoms creates a characteristic triplet cluster for the molecular ion (
Quick Reference Data
| Feature | m/z Value (Isotopes) | Origin |
| Molecular Ion ( | 204 / 206 / 208 | Parent Molecule ( |
| Base Peak Candidate | 128 / 130 | 4-Chlorophenol radical cation (McLafferty) |
| Diagnostic Fragment A | 111 / 113 | 4-Chlorophenyl cation (Inductive Cleavage) |
| Diagnostic Fragment B | 77 / 79 | 3-Chloropropyl cation (Alkyl chain retention) |
Structural Characterization & Isotope Logic
The "M+ Cluster" Analysis
The molecular formula is
-
m/z 204 (
): Contains two . (Relative Intensity: ) -
m/z 206 (
): Contains one and one . (Relative Intensity: )[2][3] -
m/z 208 (
): Contains two . (Relative Intensity: )
Application Scientist Note: If your spectrum shows a 3:1 ratio at the molecular ion rather than 9:6:1, you have likely lost the alkyl chloride chain (loss of one Cl), indicating thermal degradation in the inlet.
Fragmentation Pathways: The "Why" Behind the Spectrum
The fragmentation of aryl alkyl ethers under Electron Ionization (70 eV) is driven by the radical site on the ether oxygen.
Pathway A: McLafferty Rearrangement (Dominant)
This is the most diagnostic pathway for phenoxy ethers with an alkyl chain
-
Mechanism: The molecular ion undergoes a 6-membered ring transition state.[4]
-
Process: A
-hydrogen from the propyl chain transfers to the ether oxygen. -
Cleavage: The
bond breaks.[5] -
Result: Formation of a stable 4-chlorophenol radical cation (
128) and a neutral chloropropene/cyclopropane species.
Pathway B: -Cleavage and Charge Retention
Direct cleavage of the ether bond can retain the charge on either side.
-
Phenoxy Retention: Yields the 4-chlorophenoxy cation (
127). -
Alkyl Retention: Yields the 3-chloropropyl cation (
77). Note that 77 is usually associated with a phenyl ring ( ), but in this specific molecule, the 3:1 isotope ratio at m/z 77/79 confirms it is the chlorinated alkyl chain ( ), not a phenyl ring.
Pathway C: Inductive Cleavage (Aryl Cation)
The oxygen pulls electrons, leading to the heterolytic cleavage of the
-
Result: Formation of the 4-chlorophenyl cation (
111/113).
Visualization: Fragmentation Logic Flow
The following diagram maps the decision tree for the ionized molecule, highlighting the competition between charge retention on the aromatic ring vs. the alkyl chain.
Figure 1: Mechanistic flow of 3-(4-chlorophenoxy)propyl chloride fragmentation. Green nodes indicate high-stability ions; Red indicates alkyl fragments identifiable by isotope patterns.
Comparative Analysis: Target vs. Analogs
To validate the spectrum, it is useful to compare it against structural analogs. This "differential diagnosis" prevents misidentification.
| Feature | Target Molecule (Cl-Ph-O-Pr-Cl) | Analog 1: 3-Phenoxypropyl chloride (No Aryl Cl) | Analog 2: 1-Chloro-4-propoxybenzene (No Alkyl Cl) |
| Molecular Ion | 204 (Triplet) | 170 (Doublet) | 170 (Doublet) |
| Base Peak | 128 (Cl-Phenol) | 94 (Phenol) | 128 (Cl-Phenol) |
| Alkyl Fragment | 77 (Cl-Propyl, 3:1 ratio) | 77 (Propyl-Cl, 3:1 ratio) | 43 (Propyl, No isotopes) |
| Key Distinction | Double Cl Isotope Pattern | Single Cl Pattern (Alkyl only) | Single Cl Pattern (Aryl only) |
Critical Insight: If you observe
43 (Propyl) instead of77 (Chloropropyl), your synthesis likely failed to install the terminal chloride, or you have the non-chlorinated alkyl analog.
Experimental Protocol: GC-MS Validation
To replicate these results, use the following protocol designed to minimize thermal degradation of the ether linkage.
Instrument Setup
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Source Temp: 230°C (Do not exceed 250°C to prevent ether pyrolysis).
Chromatographic Method[9]
-
Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1 at 250°C.
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
-
Solvent Delay: 2.5 min (Essential to protect filament from solvent front).
Data Processing (Self-Validation Steps)
-
Extract Ion Chromatogram (EIC): Extract
204, 206, and 208. They must co-elute perfectly. -
Ratio Check: Verify the intensity ratio of 204:206 is approximately 100:65.
-
Background Subtraction: Subtract the baseline at the peak edges to remove column bleed (
207 from siloxanes) which can interfere with the peak.
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[5] National Institute of Standards and Technology.[6][7][8] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Sources
IR spectrum analysis ether stretch vs alkyl chloride stretch in chloropropoxy benzenes
Topic: IR Spectrum Analysis: Ether Stretch vs. Alkyl Chloride Stretch in Chloropropoxy Benzenes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chloropropoxy benzenes (e.g., 1-chloro-3-phenoxypropane) serve as critical linkers in the synthesis of neuroleptic drugs and beta-blockers.[1] In process analytical technology (PAT) and quality control, distinguishing the ether linkage (
This guide provides a definitive technical comparison between the Aryl-Alkyl Ether Stretch and the Alkyl Chloride Stretch .[1] It establishes a self-validating workflow to distinguish these moieties, specifically addressing the interference caused by Aromatic C-H Out-of-Plane (OOP) bending modes.
Theoretical Framework
To accurately interpret the spectrum, we must apply Hooke’s Law to the vibrational modes. The frequency of vibration (
-
Ether Linkage (
): Involves Oxygen (16 amu) and Carbon (12 amu).[1] The bond constant ( ) is high due to the partial double-bond character derived from resonance with the benzene ring. This results in a higher energy absorption ( ).[1] -
Alkyl Chloride (
): Involves Chlorine (35/37 amu) and Carbon (12 amu).[1] The large mass of the chlorine atom significantly increases the reduced mass, shifting the absorption to a much lower frequency ( ).
Molecular Visualization of Vibrational Modes
Figure 1: Structural segmentation of vibrational modes.[1] The Ar-O bond possesses partial double-bond character, distinguishing it from the aliphatic C-Cl bond.[1]
Comparative Analysis: Ether vs. Chloride
The following table summarizes the diagnostic bands required for identification.
| Feature | Aryl-Alkyl Ether Stretch ( | Alkyl Chloride Stretch ( |
| Primary Frequency | 1230 – 1275 cm⁻¹ (Asymmetric) | 600 – 800 cm⁻¹ |
| Secondary Frequency | 1020 – 1075 cm⁻¹ (Symmetric) | N/A (Fundamental only) |
| Intensity | Very Strong (Dipole moment change is large) | Medium to Strong |
| Band Shape | Sharp, distinct | Often broad or split (Rotational Isomers) |
| Interference | Minimal (Distinct from C-C ring stretch) | High (Overlaps with Ar-H OOP bends) |
| Diagnostic Value | Primary Confirmation of linker attachment | Secondary Confirmation of halogen presence |
The "Interference Zone" (600–800 cm⁻¹)
The most critical analytical challenge is distinguishing the C-Cl stretch from the Aromatic Out-of-Plane (OOP) bending modes.[1]
-
Rotational Isomerism: The propyl chain allows the C-Cl bond to exist in trans (
) and gauche ( ) conformations. -
Aromatic Masking: Monosubstituted benzene rings (typical in these precursors) show two intense OOP bands at ~690 cm⁻¹ and ~750 cm⁻¹ .[1] These often perfectly overlay the C-Cl stretches.[1]
Experimental Protocol
To resolve these overlapping bands, a standard transmission experiment is often insufficient. The following protocol utilizes Attenuated Total Reflectance (ATR) with specific parameters to maximize resolution in the fingerprint region.
Materials & Setup[1][2]
-
Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for linearity, or MCT (Mercury Cadmium Telluride) for high sensitivity.
-
Crystal: Diamond or ZnSe (Zinc Selenide).[1] Note: Diamond is preferred for durability, but ZnSe offers slightly better throughput in the low-wavenumber region (600-700 cm⁻¹).[1]
Step-by-Step Workflow
-
Background Collection:
-
Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
Critical: Ensure the crystal is completely dry. Water vapor bands (rotation-vibration) interfere significantly in the fingerprint region.[1]
-
-
Sample Application:
-
Apply 10-20 µL of the neat chloropropoxy benzene liquid to the crystal.
-
Ensure full coverage of the "puck" (active area).
-
-
Acquisition Parameters:
-
Resolution: Set to 2 cm⁻¹ .
-
Why: Standard 4 cm⁻¹ resolution may merge the sharp Aromatic OOP band at 750 cm⁻¹ with the broader C-Cl trans stretch nearby.[1] Higher resolution is required to see the shoulder or split.
-
-
Scans: 64 scans (to improve Signal-to-Noise ratio).
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
-
Perform a baseline correction (linear).[1]
-
Data Interpretation Logic
Use this decision tree to assign peaks correctly. Do not rely on a single peak position; use the presence/absence of correlated bands.
Figure 2: Logic flow for spectral assignment. Note that the C-Cl assignment is a process of elimination against the Aromatic OOP bands.
Key Diagnostic Check
If the band at ~1245 cm⁻¹ (Ether) is present, but the region 600-800 cm⁻¹ only shows two sharp peaks at 690 and 750 cm⁻¹, the alkyl chloride may be hydrolyzed or missing. A valid chloropropoxy benzene spectrum must show complexity (shoulders or additional peaks) in the 600-800 cm⁻¹ region beyond the standard aromatic pattern.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard text for fundamental frequency assignments).
-
Chemistry LibreTexts. (2025).[1] Infrared Spectroscopy Absorption Table. Link
-
Spectroscopy Online. (2020).[1] The C-O Bond III: Ethers By a Knockout. Link
-
PubChem. (2025).[1][2] 1-Chloro-3-phenoxypropane Spectral Data. National Library of Medicine.[1] Link
- Mizushima, S., et al. (1950). Rotational Isomerism in Chloro-compounds. Journal of Chemical Physics. (Foundational physics on C-Cl gauche/trans splitting).
Sources
Comparative Guide: Reactivity of 3-Chloropropyl Ethers vs. 3-Bromopropyl Ethers
Executive Summary
In the design of molecular linkers, PROTACs, and ether-based scaffolds, the choice between 3-chloropropyl ethers (3-CPE) and 3-bromopropyl ethers (3-BPE) is a critical decision point that balances reactivity against stability and cost .
-
3-Bromopropyl Ethers: The "High-Performance" option. They exhibit superior reaction rates in nucleophilic substitutions (
) and metallation, making them ideal for small-scale discovery chemistry where yield and speed are paramount. However, they possess lower thermal stability and higher susceptibility to light-induced degradation. -
3-Chloropropyl Ethers: The "Scalable" option. They offer robust stability and lower raw material costs. While kinetically slower, their reactivity can be modulated via catalytic activation (e.g., Finkelstein conditions), making them preferred for large-scale process chemistry where impurity profiles must be strictly controlled.
Mechanistic Foundation
The divergent behaviors of these two classes stem from fundamental differences in the carbon-halogen bond.
Bond Parameters & Leaving Group Ability[1]
The reactivity difference is quantified by the Bond Dissociation Energy (BDE) and the leaving group ability, which correlates with the
| Parameter | C-Cl Bond (3-CPE) | C-Br Bond (3-BPE) | Impact on Reactivity |
| Bond Length | ~1.78 Å | ~1.93 Å | Longer bonds are weaker and easier to break. |
| Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol | C-Br is ~13 kcal/mol weaker , lowering the activation energy for cleavage. |
| Leaving Group ( | -7 ( | -9 ( | Bromide is a better leaving group, stabilizing the transition state in |
| Polarizability | Moderate | High | High polarizability of Br facilitates "soft" nucleophilic attacks. |
The "Neighboring Group" Effect
In 3-alkoxypropyl halides, the ether oxygen at the
-
Effect: This coordination stabilizes organometallic intermediates (e.g., Grignard reagents), making 3-haloethers uniquely stable compared to their non-ether analogs.
Reactivity Profiles
Nucleophilic Substitution ( )
In standard alkylation reactions (e.g., reacting with amines, phenols, or thiols), 3-BPEs react significantly faster than 3-CPEs.
-
3-BPE: Reacts readily at room temperature or mild heating (
) with weak nucleophiles ( base). -
3-CPE: Often requires elevated temperatures (
), stronger bases ( , ), or the addition of an iodide catalyst (KI/NaI) to proceed at a practical rate.
Experimental Insight: In a competitive reaction with a secondary amine, the 3-BPE will reach full conversion within 2-4 hours, whereas the 3-CPE may require 12-24 hours or remain incomplete without forcing conditions.
Metallation (Grignard & Lithiation)
Formation of the metallated species (
-
Initiation: 3-BPEs initiate Grignard formation easily with standard magnesium turnings. 3-CPEs are notoriously difficult to initiate, often requiring "Rieke Magnesium" or activation with
or . -
Wurtz Coupling (Side Reaction): The high reactivity of 3-BPEs poses a risk of homocoupling (dimerization) during Grignard formation.
Decision Logic & Pathway Visualization
The following diagram illustrates the decision process for selecting the appropriate halide based on the synthetic goal.
Caption: Decision matrix for selecting 3-haloalkyl ethers based on reaction type and constraints.
Experimental Protocols
Protocol A: Alkylation of a Phenol (Comparative)
Objective: Attach a 3-alkoxypropyl linker to a phenol.
| Step | 3-Bromopropyl Ether (Standard) | 3-Chloropropyl Ether (Activated) |
| 1. Solvation | Dissolve Phenol (1.0 eq) in DMF (0.2 M). | Dissolve Phenol (1.0 eq) in DMF (0.2 M). |
| 2. Base | Add | Add |
| 3. Addition | Add 3-BPE (1.1 eq). | Add 3-CPE (1.2 eq). |
| 4. Reaction | Heat to 60°C for 2-4 hours. | Heat to 90°C for 12-16 hours. |
| 5. Workup | Dilute with EtOAc, wash with water/brine. | Same workup. |
| Note | Reaction is clean; minimal elimination. | NaI acts as a catalyst (Finkelstein in situ), converting Cl to I transiently. |
Protocol B: Preparation of 3-Alkoxypropylmagnesium Halide
Objective: Generate the Grignard reagent for addition to a ketone.
Safety Note: Grignard formation is exothermic. Ensure anhydrous conditions.
-
Equipment: Flame-dried 3-neck flask, reflux condenser,
atmosphere. -
Magnesium Activation:
-
For Bromide: Use standard Mg turnings (1.2 eq). Iodine crystal (
) may be added to initiate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
For Chloride: Use Rieke Magnesium or mechanically activated Mg turnings. Add a few drops of 1,2-dibromoethane (entrainment method) to clean the Mg surface.
-
-
Initiation:
-
Dissolve the 3-haloether in anhydrous THF (1.0 M).
-
Add 5-10% of the solution to the Mg. Heat gently.
-
Observation: Turbidity and exotherm indicate initiation. (Much faster for Br).
-
-
Addition:
-
For Bromide: Add remaining solution dropwise and slowly to maintain gentle reflux. Critical: Fast addition leads to Wurtz coupling (dimerization).
-
For Chloride: Addition can be faster as coupling is less favorable. Maintain reflux.
-
-
Titration: Titrate an aliquot with salicylaldehyde phenylhydrazone to determine precise concentration before use.
References
-
Nucleophilic Substitution Trends: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Finkelstein Reaction Mechanism: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.
-
Grignard Preparation & Stability: Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation. Coordination Chemistry Reviews.
- Wurtz Coupling Side Reactions: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-4-(3-chloropropoxy)benzene
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Chloro-4-(3-chloropropoxy)benzene, a halogenated organic compound. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection by explaining the causality behind each critical step.
Hazard Identification and Compound Profile
Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. While specific toxicological data for 1-Chloro-4-(3-chloropropoxy)benzene is limited, a robust hazard assessment can be constructed by examining data from structurally analogous compounds, such as 1-Chloro-4-(3-chloropropyl)benzene. This proactive approach allows us to anticipate risks and implement appropriate safety measures.
The presence of carbon-chlorine bonds categorizes this compound as a halogenated organic compound, a class of chemicals known for its potential environmental persistence and specific disposal requirements under federal regulations[1][2][3].
Table 1: Physicochemical and Hazard Data (Analog: 1-Chloro-4-(3-chloropropyl)benzene) | Property | Value / Classification | Source | | :--- | :--- | :--- | | Molecular Formula | C₉H₁₀Cl₂ | PubChem[4] | | Molecular Weight | 189.08 g/mol | PubChem[4] | | GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ECHA C&L Inventory[4] | | GHS Pictogram |
| GHS | | Regulatory Class | Halogenated Organic Compound (HOC) | EPA[2][3] |The GHS classifications indicate that the primary immediate risks are irritant-related. Therefore, all handling and disposal procedures must be predicated on preventing direct contact and inhalation[4].
The Regulatory Imperative: Why Special Disposal is Required
1-Chloro-4-(3-chloropropoxy)benzene falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) due to its classification as a halogenated organic compound. The EPA regulates these substances stringently because their improper disposal can lead to the contamination of soil and groundwater. Many halogenated organics are persistent, resisting natural degradation and potentially bioaccumulating in the environment[1][5].
Disposal methods must adhere to specific federal and local regulations that govern hazardous waste. Disposing of this chemical down the drain or in standard waste streams is a serious regulatory violation and poses a significant environmental threat. The goal of the prescribed disposal protocol is the complete destruction of the hazardous molecule.
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system to ensure safety and compliance from the point of waste generation to its final disposition.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation[4].
-
Hand Protection: Wear chemically resistant gloves, such as Viton® or nitrile. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[6].
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.
-
Work Area: Conduct all transfers of waste in a well-ventilated area, preferably inside a certified chemical fume hood[7].
Step 2: Waste Segregation and Collection
The principle of waste segregation is critical in a laboratory setting. Halogenated organic waste must never be mixed with non-halogenated solvent waste.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."
-
Container Material: The container must be made of a material compatible with the chemical, such as glass or polyethylene, with a secure, tight-fitting screw cap[7].
-
Collection: Collect all waste containing 1-Chloro-4-(3-chloropropoxy)benzene, including rinsate from cleaning contaminated glassware, directly into this designated container.
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs. Disposal facilities use different treatment technologies for these two categories; cross-contamination can result in the rejection of the entire waste drum.
Step 3: Container Labeling
Proper labeling is a legal requirement and essential for safety.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a Northwestern University Hazardous Waste Label.
-
Complete All Fields: Write out the full chemical name, "1-Chloro-4-(3-chloropropoxy)benzene," and list any other components. Do not use abbreviations.
-
Indicate Hazards: Mark the appropriate hazard boxes on the label based on the GHS warnings (Irritant).
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the laboratory, away from ignition sources and incompatible materials[7].
-
Arrange for Pickup: Once the container is 3/4 full or within 150 days of the start date on the label, request a waste pickup from the licensed professional waste disposal service contracted by the university[7].
-
Method of Destruction: The required and accepted method for final disposal of halogenated organic compounds is high-temperature incineration [1][8].
Causality: High-temperature incineration (typically >1000°C) in a specialized facility is necessary to ensure the complete thermal destruction of the carbon-halogen bonds. These facilities are equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride), preventing their release into the atmosphere[1][8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-Chloro-4-(3-chloropropoxy)benzene.
Caption: Decision workflow for safe and compliant disposal.
Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact university safety officials.
-
Contain: For small, manageable spills, prevent the material from entering drains by creating a dike with absorbent material (e.g., vermiculite, sand)[9][10].
-
Absorb: Cover the spill with a non-combustible absorbent material.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.
-
Label and Dispose: Seal and label the container as described in Step 3 and arrange for disposal.
Conclusion
The proper disposal of 1-Chloro-4-(3-chloropropoxy)benzene is a multi-step process governed by the principles of chemical hazard awareness, regulatory compliance, and environmental protection. By adhering to this protocol of segregation, proper labeling, and professional incineration, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of scientific responsibility.
References
-
PubChem. 1-Chloro-4-(3-chloropropyl)benzene. National Center for Biotechnology Information. [Link]
-
PubChemLite. 1-chloro-4-(3-chloropropyl)benzene (C9H10Cl2).[Link]
-
PubChem. 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. National Center for Biotechnology Information. [Link]
-
Capot Chemical. MSDS of 1-Chloro-3-(3-chloropropyl)-4-ethoxybenzene.[Link]
-
Airgas. 4-Chlorobenzotrifluoride Safety Data Sheet.[Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications. [Link]
-
Occupational Safety and Health Administration (OSHA). Dichloroethyl Ether.[Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether.[Link]
- Castrol.Safety Data Sheet. [https://msdspds.castrol.com/ussds/msds_internet.nsf/viewer/D4D425620A72768480258B3500547050/ file/11032185.pdf)
-
Australian National Industrial Chemicals Notification and Assessment Scheme. Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment.[Link]
-
PubChem. 1-(3-Chloropropoxy)-4-nitrobenzene. National Center for Biotechnology Information. [Link]
-
DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]
-
Occupational Safety and Health Administration (OSHA). 1926.55 - Gases, vapors, fumes, dusts, and mists.[Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]
-
U.S. Environmental Protection Agency. 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene Properties. CompTox Chemicals Dashboard. [Link]
-
Carl ROTH. Benzene - Safety Data Sheet.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorine.[Link]
-
Washington State Department of Ecology. Chemical Test Methods for Designating Dangerous Waste.[Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Research Safety. [Link]
-
GOV.UK. Benzene: toxicological overview.[Link]
-
U.S. Environmental Protection Agency. Chlorobenzene.[Link]
-
Centers for Disease Control and Prevention (CDC). Benzene.[Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. 1-Chloro-4-(3-chloropropyl)benzene | C9H10Cl2 | CID 2735720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. capotchem.com [capotchem.com]
- 9. airgas.com [airgas.com]
- 10. msdspds.castrol.com [msdspds.castrol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
